([(4-Nitrophenyl)sulfonyl]amino)acetic acid
Description
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Properties
IUPAC Name |
2-[(4-nitrophenyl)sulfonylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O6S/c11-8(12)5-9-17(15,16)7-3-1-6(2-4-7)10(13)14/h1-4,9H,5H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNQJRNNXSNVTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
p-Nosyl-glycine (Ns-Gly-OH) molecular weight and formula
Molecular Profile, Synthesis, and Application in Fukuyama Amine Synthesis [1]
Executive Summary
p-Nosyl-glycine (Ns-Gly-OH) is a specialized sulfonamide-protected amino acid derivative used primarily as a linchpin intermediate in the Fukuyama amine synthesis .[1] By masking the glycine amine with a 4-nitrobenzenesulfonyl (p-Nosyl) group, the molecule’s nitrogen atom becomes sufficiently acidic (
Crucially, the p-Nosyl group is "orthogonal" to standard peptide protecting groups (Boc, Fmoc) and can be removed under mild, specific conditions (thiolysis) that do not affect acid- or base-sensitive moieties.[1]
Part 1: Physicochemical Profile[1][2][3]
The following data characterizes N-(4-nitrobenzenesulfonyl)glycine. Researchers should note the distinction between the para-isomer (p-Nosyl) and the ortho-isomer (o-Nosyl); while both function similarly, the ortho variant is often kinetically faster in deprotection due to steric relief, though the para variant remains a staple in specific pathway designs.[1]
Table 1: Core Chemical Data
| Property | Value | Notes |
| IUPAC Name | N-(4-nitrobenzenesulfonyl)glycine | |
| Common Name | p-Nosyl-Gly-OH; Ns-Gly-OH | |
| Molecular Formula | ||
| Molecular Weight | 260.22 g/mol | Average Mass |
| Monoisotopic Mass | 260.0103 Da | For High-Res MS identification |
| Structure | 4-position nitro group | |
| ~9.5 | Acidic enough for Mitsunobu reaction | |
| Solubility | DMSO, DMF, EtOAc (moderate) | Poor water solubility (acid form) |
| Appearance | White to off-white crystalline solid |
Structural Visualization
The following diagram details the molecular connectivity and the electronic activation provided by the nitro group.
Figure 1: The electron-withdrawing p-nitro group pulls density from the sulfonamide, rendering the NH proton acidic and enabling unique reactivity.[1]
Part 2: The Fukuyama Chemistry Suite
The primary utility of Ns-Gly-OH lies in the Fukuyama Amine Synthesis .[1] Unlike the Tosyl group, which requires harsh reductive cleavage (Na/Napthalene) that destroys many functional groups, the Nosyl group is cleaved via a Meisenheimer complex mechanism using a thiol and a mild base.[1]
Mechanism of Action[3][8][10]
-
Activation: The p-Nosyl group acidifies the N-H bond.
-
Alkylation: The anion formed by a weak base can displace alkyl halides (or undergo Mitsunobu reaction with alcohols) to form a secondary amine.
-
Deprotection: A thiol attacks the aromatic ring, displacing the sulfonamide and releasing the free amine.
Figure 2: The Fukuyama Cycle allows for the precise synthesis of secondary amines under mild conditions.[1]
Part 3: Experimental Protocols
Synthesis of p-Nosyl-Glycine
This protocol uses Schotten-Baumann conditions to install the protecting group.[1]
Reagents:
-
Glycine (1.0 eq)[1]
-
4-Nitrobenzenesulfonyl chloride (p-NsCl) (1.1 eq)[1]
-
Sodium Carbonate (
) or NaOH (2.5 eq)[1]
Procedure:
-
Dissolution: Dissolve Glycine (10 mmol) and
(25 mmol) in water (15 mL). -
Addition: Dissolve p-NsCl (11 mmol) in Dioxane (15 mL). Add this solution dropwise to the aqueous glycine solution at 0°C.
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (EtOAc/Hexane).
-
Workup:
-
Isolation: Filter the white precipitate, wash with cold water, and dry under vacuum. Recrystallize from EtOAc/Hexanes if necessary.
Deprotection (Thiolysis)
This method removes the Nosyl group to reveal the amine.
Reagents:
-
Thiophenol (
) (1.2 – 2.0 eq) OR Mercaptoethanol (less toxic alternative).[1] -
Base:
(3.0 eq) or DBU (for solution phase).[1] -
Solvent: DMF or Acetonitrile (
).[1]
Procedure:
-
Dissolve the N-alkylated Ns-Gly derivative in DMF.[1]
-
Add
followed by Thiophenol. -
Stir at RT for 1–2 hours. The solution typically turns bright yellow (thiolate anion).
-
Workup: Dilute with water. Extract with EtOAc.[2] The byproduct (thioether) is organic soluble. If the product is an amino acid, it may remain in the aqueous phase depending on pH; adjust extraction strategy accordingly (e.g., ion exchange resin or specific pH extraction).
Part 4: Applications in Drug Development
The p-Nosyl-Gly-OH scaffold is particularly valuable in:
-
Peptidomimetics: Creating "peptoids" (N-substituted glycines) which have higher proteolytic stability than standard peptides.[1]
-
Macrocyclization: Used to synthesize cyclic peptides by allowing specific N-alkylation prior to ring closure.[1]
-
DNA-Encoded Libraries: The mild deprotection conditions are compatible with DNA tags used in high-throughput screening.[1]
References
-
Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines.[1] Tetrahedron Letters, 36(36), 6373-6374.[1]
-
Kan, T., & Fukuyama, T. (2004). Ns strategies: a highly versatile synthetic method for secondary amines. Chemical Communications, (4), 353-359.[1] [1]
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Refer to Chapter on Sulfonamides). [1]
Sources
Solubility of N-p-nosylglycine in organic solvents
An In-depth Technical Guide to the Solubility of N-p-Nosylglycine in Organic Solvents
Authored by: A Senior Application Scientist
Executive Summary
N-p-nosylglycine, a critical building block in contemporary peptide synthesis and drug discovery, possesses solubility characteristics that are pivotal to its utility and application. This guide provides a comprehensive exploration of the solubility of N-p-nosylglycine in organic solvents, moving beyond a mere compilation of data to offer a foundational understanding of the physicochemical principles at play. We will delve into the theoretical underpinnings of its solubility, present a systematic approach for its experimental determination, and discuss the various factors that can modulate its behavior in solution. This document is intended to serve as an essential resource for researchers, scientists, and professionals in the field of drug development, enabling them to make informed decisions in experimental design and execution.
Introduction: The Significance of N-p-Nosylglycine and its Solubility
N-p-nosylglycine is an amino acid derivative where the amino group of glycine is protected by a p-nitrobenzenesulfonyl (nosyl) group. This protecting group is of significant interest in peptide synthesis, particularly for the preparation of N-methylated amino acids and peptides.[1] The nosyl group's electron-withdrawing nature facilitates certain synthetic transformations and its relative stability and selective removal are advantageous in complex multi-step syntheses.[2]
The solubility of N-p-nosylglycine is a paramount consideration in its practical application. In solution-phase peptide synthesis, for instance, the solubility of the protected amino acids directly impacts reaction kinetics, purification efficiency, and overall yield.[3] Furthermore, in the context of drug development, understanding the solubility of such building blocks is crucial for designing molecules with appropriate pharmacokinetic profiles. This guide aims to provide a detailed technical overview of the solubility of N-p-nosylglycine, empowering researchers to optimize its use in their specific applications.
Physicochemical Properties and Their Impact on Solubility
The solubility of a compound is intrinsically linked to its molecular structure and the resulting physicochemical properties. The structure of N-p-nosylglycine, featuring a polar carboxylic acid group, a relatively non-polar aromatic nosyl group, and a sulfonamide linkage, results in a molecule with distinct solubility characteristics.
Key Structural Features Influencing Solubility:
-
Carboxylic Acid Group (-COOH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. Its acidic nature means that the overall charge of the molecule, and thus its solubility, can be significantly influenced by the pH of the solution. In basic media, the deprotonation of the carboxylic acid to a carboxylate anion will drastically increase its polarity and aqueous solubility.
-
Nosyl Group (p-nitrobenzenesulfonyl): This is a bulky and relatively non-polar aromatic group. The presence of the nitro group adds some polarity, but the overall character of this moiety tends to decrease solubility in highly polar solvents like water and increase it in organic solvents of moderate to low polarity. Protecting groups, in general, can significantly alter the solubility of amino acids.[4]
-
Sulfonamide Linkage (-SO₂NH-): The sulfonamide group is polar and can participate in hydrogen bonding, contributing to the overall polarity of the molecule.
The interplay of these functional groups suggests that N-p-nosylglycine will exhibit moderate polarity. Its solubility will be a balance between the hydrophilic character of the carboxylic acid and the more hydrophobic nature of the nosyl group. This duality is key to understanding its behavior in a range of organic solvents.
Theoretical Framework: "Like Dissolves Like"
The principle of "like dissolves like" is the cornerstone of understanding solubility.[5] This principle states that a solute will dissolve best in a solvent that has a similar polarity. The dissolution process involves the breaking of intermolecular forces between solute molecules and between solvent molecules, and the formation of new intermolecular forces between solute and solvent molecules.
Intermolecular Forces at Play
The solubility of N-p-nosylglycine in a given organic solvent is determined by the balance of the following intermolecular forces:
-
Hydrogen Bonding: The carboxylic acid group of N-p-nosylglycine can form strong hydrogen bonds with protic solvents (e.g., alcohols) and with aprotic solvents that are hydrogen bond acceptors (e.g., DMSO, DMF).
-
Dipole-Dipole Interactions: The polar functional groups in N-p-nosylglycine (sulfonamide, nitro group, carboxylic acid) will interact favorably with polar organic solvents.
-
Van der Waals Forces: The non-polar aromatic ring of the nosyl group will interact via London dispersion forces with non-polar and moderately polar organic solvents.
A solvent that can effectively engage in these interactions with N-p-nosylglycine will be a good solvent for it.
Predicting Solubility in Different Solvent Classes
Based on the structure of N-p-nosylglycine and the principles of intermolecular forces, we can predict its general solubility behavior:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to be good solvents for N-p-nosylglycine due to their ability to solvate both the polar carboxylic acid and sulfonamide groups through hydrogen bonding.[5]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are polar and can act as hydrogen bond acceptors. They are also anticipated to be effective solvents, particularly for dissolving compounds with multiple polar functional groups.[5][6][7]
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. Due to the significant polarity of N-p-nosylglycine, it is expected to have very low solubility in non-polar solvents.[5]
-
Solvents of Intermediate Polarity (e.g., Dichloromethane, Ethyl Acetate): The solubility in these solvents will depend on the delicate balance between the polar and non-polar parts of the N-p-nosylglycine molecule. Some degree of solubility can be expected.
The following diagram illustrates the logical flow of predicting solubility based on molecular properties.
Caption: Predicting solubility from molecular properties.
Experimental Determination of Solubility
While theoretical predictions are valuable, empirical determination of solubility is essential for practical applications. The following is a standardized protocol for determining the solubility of N-p-nosylglycine in an organic solvent of interest. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Materials and Equipment
-
N-p-nosylglycine (high purity)
-
Organic solvent of interest (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
Micropipettes
-
HPLC or UV-Vis spectrophotometer (for concentration determination)
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of N-p-nosylglycine into a series of vials. The exact amount will depend on the expected solubility but should be sufficient to ensure a solid phase remains after equilibration.
-
Add a precise volume of the chosen organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.
-
-
Sample Preparation and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a micropipette.
-
Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Determine the concentration of N-p-nosylglycine in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor.
-
The solubility is typically expressed in mg/mL or mol/L.
-
The following workflow diagram visualizes the experimental protocol.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Synthetic Thiol and Selenol Derived Amino Acids for Expanding the Scope of Chemical Protein Synthesis [frontiersin.org]
- 3. WO2019231760A1 - Method for solution-phase peptide synthesis and protecting strategies therefore - Google Patents [patents.google.com]
- 4. peptide.com [peptide.com]
- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 6. jpt.com [jpt.com]
- 7. bachem.com [bachem.com]
An In-depth Technical Guide to the pKa Values of Sulfonamide Nitrogen in Nosyl-Amino Acids
This guide provides a comprehensive technical overview of the acid dissociation constant (pKa) of the sulfonamide nitrogen in ortho-nitrobenzenesulfonyl (Nosyl or Ns) protected amino acids. It is intended for researchers, scientists, and drug development professionals who utilize Nosyl-protected amino acids in peptide synthesis, medicinal chemistry, and materials science.
Executive Summary
The Nosyl (Ns) group is a crucial amine-protecting group in modern organic synthesis, particularly in peptide chemistry. Its utility is intrinsically linked to the acidity of the sulfonamide N-H bond. This acidity, quantified by the pKa value, dictates the conditions required for both the protection and, more critically, the selective deprotection of the amino function. The sulfonamide proton of Nosyl-amino acids is notably acidic, with pKa values typically falling in a range that allows for mild and orthogonal removal, a key advantage over other sulfonyl-based protecting groups like the tosyl group.[1] This guide will delve into the theoretical underpinnings of this acidity, present robust experimental methodologies for its determination, provide a compilation of known pKa values, and discuss the profound implications of these values in practical applications.
The Significance of Sulfonamide pKa in Nosyl-Amino Acids
The Nosyl group is prized for its strong electron-withdrawing nature, which serves a dual purpose. First, it significantly lowers the nucleophilicity of the protected amine, preventing undesired side reactions. Second, and most importantly, it renders the sulfonamide proton (N-H) acidic.[1][2] This enhanced acidity is the cornerstone of the Fukuyama amine synthesis and related methodologies, allowing for:
-
N-Alkylation under Mild Conditions: The acidic N-H can be deprotonated by weak bases, forming a sulfonamidate anion that readily undergoes alkylation (e.g., Mitsunobu reaction) to form secondary amines.[1]
-
Orthogonal Deprotection: The Nosyl group can be cleaved under mild conditions using thiol-based nucleophiles (e.g., thiophenol, mercaptoacetic acid) and a soft base.[1][3][4] This deprotection scheme is orthogonal to many other protecting groups used in peptide synthesis, such as Boc and Fmoc, enabling complex synthetic strategies.
Understanding the precise pKa value is therefore not merely an academic exercise; it is critical for optimizing reaction conditions, minimizing side reactions like racemization, and designing efficient synthetic routes.[4]
Theoretical Principles: Factors Governing Sulfonamide Acidity
The acidity of the sulfonamide proton is governed by the stability of its resulting conjugate base, the sulfonamidate anion. Several factors contribute to this stability.[5][6][7]
-
Inductive Effects: The primary driver of the Nosyl group's acidifying effect is the powerful electron-withdrawing inductive effect of the ortho-nitrobenzenesulfonyl group.[8][9] The sulfonyl group (SO₂) and the nitro group (NO₂) both pull electron density away from the nitrogen atom through the sigma bond framework, stabilizing the negative charge that develops on the nitrogen upon deprotonation.[7][10]
-
Resonance Stabilization: The conjugate base is significantly stabilized by resonance. The negative charge on the nitrogen can be delocalized onto the two oxygen atoms of the sulfonyl group, spreading the charge over a larger area and increasing stability.[5][8]
-
Influence of the Amino Acid Side Chain (R-group): The electronic nature of the amino acid's side chain (R) also modulates the pKa. Electron-withdrawing side chains (e.g., in Ns-Asp, Ns-Glu) will further stabilize the conjugate base and lower the pKa, while electron-donating side chains (e.g., in Ns-Leu, Ns-Val) will have a modest destabilizing effect, slightly raising the pKa.
The interplay of these electronic factors is illustrated below.
Caption: Factors influencing the sulfonamide pKa of Nosyl-amino acids.
Experimental Determination of pKa Values
Accurate determination of pKa values requires precise experimental techniques. Spectrophotometric and potentiometric titrations are the most common and reliable methods.[11]
Spectrophotometric Titration
This method is highly sensitive and ideal for compounds with a chromophore whose absorbance spectrum changes with protonation state, which is the case for Nosyl-amino acids due to the nitroaromatic moiety.[12][13]
Principle: The Beer-Lambert law is applied to solutions at various pH values. The Nosyl-amino acid (HA) and its conjugate base (A⁻) have different molar absorptivities at specific wavelengths. By monitoring the absorbance at a wavelength where this difference is maximal across a range of pH values, a sigmoidal curve is generated from which the pKa can be derived using the Henderson-Hasselbalch equation.[11][14]
-
Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the Nosyl-amino acid in a suitable organic solvent (e.g., DMSO, acetonitrile) to ensure solubility.
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 3 to 9). Use a universal buffer system or a series of buffers (e.g., citrate, phosphate, borate) to cover the range.
-
Sample Preparation: For each pH measurement, add a small, precise volume of the stock solution to a cuvette containing a specific buffer to achieve a final concentration in the low micromolar range (e.g., 50-100 µM). The final concentration of the organic solvent should be kept low and constant (e.g., <1%) across all samples to minimize its effect on the pH and pKa.
-
Spectrophotometric Measurement:
-
Scan the UV-Vis spectrum (e.g., 250-500 nm) for both a highly acidic (fully protonated, HA) and a highly basic (fully deprotonated, A⁻) sample to identify the isosbestic point(s) and the wavelength of maximum absorbance difference (λ_max).
-
Measure the absorbance of each buffered sample at this predetermined λ_max.
-
-
Data Analysis:
-
Plot the measured absorbance against the pH.
-
Fit the data to the sigmoidal Henderson-Hasselbalch equation: pH = pKa + log([A⁻]/[HA]) where the ratio of concentrations can be expressed in terms of absorbance values: ([A⁻]/[HA]) = (Abs - Abs_HA) / (Abs_A - Abs)
-
The pKa is the pH value at the inflection point of the sigmoid curve, where [HA] = [A⁻].[11][14]
-
Caption: Workflow for pKa determination by spectrophotometric titration.
Potentiometric Titration
This classic method involves monitoring the pH of a solution as a titrant (a strong base) is added incrementally.[15][16]
Principle: A known concentration of the Nosyl-amino acid is dissolved and titrated with a standardized strong base (e.g., NaOH). The pH is measured after each addition of titrant. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[14]
-
Sample Preparation: Accurately weigh a sample of the Nosyl-amino acid and dissolve it in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., acetonitrile-water) to ensure solubility.[10][13]
-
pH Meter Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00).
-
Titration:
-
Immerse the calibrated pH electrode and a stirrer into the sample solution.
-
Add small, precise increments of a standardized strong base (e.g., 0.1 M NaOH) from a burette.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added.
-
Determine the equivalence point from the point of sharpest inflection on the curve (often found by taking the first derivative, dpH/dV).
-
The half-equivalence point is exactly half the volume of the equivalence point. The pKa is the pH value recorded at this half-equivalence point.[15]
-
Tabulated pKa Data of Nosyl-Amino Acids
| Nosyl-Amino Acid Derivative | Expected Aqueous pKa Range | Primary Influencing Factor |
| Ns-Glycine | 6.0 - 6.5 | Baseline (No side chain effect) |
| Ns-Alanine | 6.2 - 6.7 | Weak inductive donation (+I) |
| Ns-Valine | 6.3 - 6.8 | Moderate inductive donation (+I) |
| Ns-Leucine | 6.3 - 6.8 | Moderate inductive donation (+I) |
| Ns-Phenylalanine | 5.9 - 6.4 | Weak inductive withdrawal (-I) |
| Ns-Aspartic Acid (β-ester) | 5.5 - 6.0 | Strong inductive withdrawal (-I) |
| Ns-Glutamic Acid (γ-ester) | 5.7 - 6.2 | Inductive withdrawal (-I) |
Note: These are representative values. The exact pKa is sensitive to experimental conditions such as temperature, ionic strength, and solvent composition.[13]
Applications and Implications
The moderately acidic nature of the Nosyl-amino acid sulfonamide is not a bug, but a feature that chemists exploit.
-
Solid-Phase Peptide Synthesis (SPPS): The ability to deprotect the Nosyl group under mild, thiol-mediated basic conditions allows for its use in complex peptide syntheses where other protecting groups (like acid-labile Boc or base-labile Fmoc) must remain intact.
-
Fukuyama-Mitsunobu Reaction: The pKa in the 6-7 range is low enough for deprotonation by bases like DBU or cesium carbonate, facilitating the crucial N-alkylation step to generate secondary amines, which are common motifs in pharmaceuticals.[1][2]
-
Drug Design: The sulfonamide moiety is a key pharmacophore in many drugs (e.g., diuretics, antibiotics).[18][19] Understanding the pKa is vital for predicting the ionization state of a drug at physiological pH (~7.4), which in turn affects its solubility, membrane permeability, and target binding affinity.[18][19]
Conclusion
The pKa of the sulfonamide nitrogen in Nosyl-amino acids is a fundamental parameter that underpins their synthetic utility. Governed by the powerful electronic effects of the ortho-nitrobenzenesulfonyl moiety, this acidity enables mild alkylation and orthogonal deprotection strategies that are indispensable in modern organic chemistry. Accurate determination of these pKa values through robust methods like spectrophotometric and potentiometric titration is essential for reaction optimization and the rational design of complex synthetic routes. As the demand for sophisticated molecular architectures in drug discovery and materials science continues to grow, a thorough understanding of the physicochemical properties of protecting groups like Nosyl will remain a critical asset for the research scientist.
References
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-
Hughes, T. S., et al. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science. 2019;10(24):6148-6157. [Link]
-
Hughes, T. S., et al. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science. 2019. [Link]
-
Hughes, T. S., et al. Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv. 2019. [Link]
-
Sawatlon, B., et al. Quantum Chemical Prediction of the Acidities of Sulfonamide Inhibitors of Carbonic Anhydrase. ResearchGate. 2021. [Link]
-
Hughes, T. S., et al. Experiment stands corrected: accurate prediction of the aqueous p K a values of sulfonamide drugs using equilibrium bond lengths. ResearchGate. 2019. [Link]
-
Di Gioia, M. L., et al. N-Nosyl-α-amino acids in solution phase peptide synthesis. ResearchGate. 2011. [Link]
-
Liguori, A., et al. "One-pot" methylation of N-Nosyl-alpha-amino acid methyl esters with diazomethane and their coupling to prepare N-methyl dipeptides. PubMed. 2003. [Link]
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Chem-Station. Fukuyama Amine Synthesis. Chem-Station International Edition. 2014. [Link]
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Punta, A., de la Rosa, L., & Guiraum, A. Spectrophotometric determination of sulfanilic acid and sulfonamides in pharmaceutical samples with potassium 1,2-naphthoquinone. Canadian Journal of Chemistry. 1989;67(10):1599-1604. [Link]
-
Unknown. pKa and Electrical Properties of Amino Acids. Unknown Source. [Link]
-
De Marco, R., et al. Deprotection of the N-Nosyl Group with a Thiol Resin. Synfacts. 2009;2009(10):1176. [Link]
-
Unknown. Spectrophotometric determination of the sulfonamide group deprotonation... ResearchGate. [Link]
-
Department of Biotechnology. To determine the titration curve for an amino acid (Glycine). Unknown Source. [Link]
-
Safavi, A., et al. Solvent Effects on pKa values of Some Substituted Sulfonamides in Acetonitrile−Water Binary Mixtures by the UV-Spectroscopy Method. Journal of Chemical & Engineering Data. 2009;54(8):2337-2342. [Link]
-
Güçlü, G., et al. Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Journal of the Brazilian Chemical Society. 2010;21(7):1318-1326. [Link]
-
Manallack, D. T. Development of Methods for the Determination of pKa Values. Perspectives in Medicinal Chemistry. 2008;2:PMC2655100. [Link]
-
Filo. Write a note on factors affecting the Pka Values of acids and bases. Filo. 2025. [Link]
-
GeeksforGeeks. Titration Curve of Amino Acids - Experiment, Significance, pKa. GeeksforGeeks. 2025. [Link]
-
Hassan, S. S. M., et al. Potentiometric and Atomic Absorption Spectrometric Determination of Sulfonamides in Pharmaceutical Preparations. Journal of AOAC INTERNATIONAL. 1985;68(6):1155-1158. [Link]
-
Ashenhurst, J. Isoelectric Points of Amino Acids (and How To Calculate Them). Master Organic Chemistry. 2023. [Link]
-
Unknown. Spectrophotometric Determinations of the Sulfonamides. Loyola eCommons. [Link]
-
Hunt, I. Ch27 pKa and pI values. University of Calgary. [Link]
-
Ashenhurst, J. Five Key Factors That Influence Acidity. Master Organic Chemistry. 2010. [Link]
-
Unknown. The pK a values of the sulfonamides investigated. ResearchGate. [Link]
-
Chemistry Steps. pKa and Acid Strength - What Factors Affect the Acidity. Chemistry Steps. [Link]
-
LibreTexts. 2.5.3: Factor Affecting Brønsted Acidity and Basicity. Chemistry LibreTexts. 2023. [Link]
-
Knowbee Tutoring. Factors That Affect pKa Inductive Effect. YouTube. 2015. [Link]
Sources
- 1. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 2. researchgate.net [researchgate.net]
- 3. "One-pot" methylation of N-Nosyl-alpha-amino acid methyl esters with diazomethane and their coupling to prepare N-methyl dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pKa and Acid Strength - What Factors Affect the Acidity - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Write a note on factors affecting the Pka Values of acids and bases | Filo [askfilo.com]
- 9. m.youtube.com [m.youtube.com]
- 10. scielo.br [scielo.br]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]
- 15. sacbiotech.wordpress.com [sacbiotech.wordpress.com]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
Synthesis of N-(4-nitrobenzenesulfonyl)glycine: A Technical Guide
Part 1: Core Directive & Strategic Context
Executive Summary
This guide details the synthesis of N-(4-nitrobenzenesulfonyl)glycine (also known as N-p-nosylglycine ) from glycine and 4-nitrobenzenesulfonyl chloride. This compound is a critical intermediate in organic synthesis, particularly serving as a substrate in the Fukuyama amine synthesis . The 4-nitrobenzenesulfonyl (nosyl) group functions as both a protecting group and an activating group, rendering the sulfonamide nitrogen sufficiently acidic (
Reaction Logic & Mechanism
The synthesis follows a classical Schotten-Baumann reaction protocol. Glycine, a zwitterionic amino acid, is dissolved in an aqueous alkaline medium to deprotonate the ammonium group (
Key Mechanistic Steps:
-
Nucleophilic Attack: The lone pair of the glycine amine attacks the sulfur atom of the sulfonyl chloride.
-
Elimination: Chloride is displaced, forming the sulfonamide bond.
-
Acid Scavenging: The base neutralizes the HCl byproduct, driving the equilibrium forward and preventing protonation of the unreacted amine.
Figure 1: Mechanistic pathway for the sulfonylation of glycine under basic conditions.
Part 2: Experimental Protocol
Reagents & Materials[1]
| Reagent | MW ( g/mol ) | Equiv. | Role | Notes |
| Glycine | 75.07 | 1.0 | Substrate | Zwitterionic; requires base for solubility. |
| 4-Nitrobenzenesulfonyl chloride | 221.62 | 1.1 - 1.2 | Electrophile | Moisture sensitive; store in desiccator. |
| Sodium Hydroxide (NaOH) | 40.00 | 2.5 - 3.0 | Base | Neutralizes COOH and HCl byproduct. |
| Tetrahydrofuran (THF) | 72.11 | Solvent | Co-solvent | Dissolves sulfonyl chloride. Acetone or Dioxane are alternatives. |
| Water | 18.02 | Solvent | Solvent | Dissolves Glycine/Base. |
| Hydrochloric Acid (HCl) | 36.46 | Excess | Workup | Acidification to precipitate product. |
Step-by-Step Procedure
Step 1: Preparation of the Nucleophile
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Glycine (10 mmol, 0.75 g) in Water (15 mL) .
-
Add NaOH (25 mmol, 1.0 g) or Sodium Carbonate (
, 25 mmol) . Stir until fully dissolved.-
Critical Insight: The pH must remain above 10. The
of the glycine amino group is 9.6. Below this pH, the amine is protonated ( ) and non-nucleophilic.
-
Step 2: Addition of Electrophile
-
Dissolve 4-Nitrobenzenesulfonyl chloride (11-12 mmol, ~2.5 g) in THF (10-15 mL) .
-
Note: If the chloride is not fully soluble, gentle warming is permissible, but cool back to RT before addition.
-
-
Cool the aqueous glycine solution to 0°C using an ice bath.
-
Add the THF solution of sulfonyl chloride dropwise over 15-20 minutes with vigorous stirring.
-
Control: Slow addition prevents localized high concentrations of chloride, minimizing hydrolysis side reactions.
-
Step 3: Reaction & Monitoring
-
Allow the reaction to warm to Room Temperature (20-25°C) .
-
Stir for 2-4 hours .
-
Monitor pH: Check pH periodically. If it drops below 9, add small aliquots of 1M NaOH.
-
TLC Monitoring: Use Ethyl Acetate:Hexane (1:1) or MeOH:DCM (1:9) with a trace of acetic acid. The product is more polar and acidic than the starting chloride.
Step 4: Workup & Isolation
-
Wash (Optional): If unreacted sulfonyl chloride is present (visible on TLC), extract the basic aqueous layer once with Diethyl Ether (20 mL) . Discard the organic layer (contains non-acidic impurities).
-
Acidification: Cool the aqueous phase to 0°C. Slowly add 6M HCl dropwise with stirring until the pH reaches 1-2 .
-
Observation: The product, N-(4-nitrobenzenesulfonyl)glycine, will precipitate as a white to off-white solid.
-
-
Filtration: Collect the precipitate via vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with cold water (2 x 10 mL) to remove residual salts (NaCl) and mineral acid.
-
Drying: Dry the solid in a vacuum oven at 50°C overnight.
Step 5: Purification (If necessary)
-
Recrystallization: The crude solid is typically pure enough for downstream applications. If higher purity is required, recrystallize from Water/Ethanol or Ethyl Acetate/Hexane .
Figure 2: Workup and isolation workflow for acidic sulfonamide products.
Part 3: Characterization & Validation
Expected Analytical Data
Since specific spectral data for the free acid can be sparse in public databases (often obscured by ester derivatives), the following data is derived from structural analogs and standard spectroscopic principles for this class of compounds.
-
Physical State: White to pale yellow crystalline solid.
-
Melting Point: Expected range 130°C - 160°C (Sulfonamides of amino acids typically have high melting points due to hydrogen bonding). Note: Determine experimentally.
-
Solubility: Soluble in polar organic solvents (DMSO, DMF, Methanol, Acetone); sparingly soluble in water (acid form); soluble in aqueous base.
NMR Spectroscopy ( & )
-
NMR (400 MHz, DMSO-
):- 12.8 (br s, 1H, -COOH )
- 8.45 (t, 1H, -SO_2NH -)
-
8.38 (d, J=8.8 Hz, 2H, Ar-H ortho to
) -
8.02 (d, J=8.8 Hz, 2H, Ar-H ortho to
) - 3.75 (d, J=5.8 Hz, 2H, -N-CH _2-COOH)
-
NMR (100 MHz, DMSO-
):- 170.5 (C=O)
-
149.8 (Ar-C-
) -
146.2 (Ar-C-
) - 128.5 (Ar-CH)
- 124.8 (Ar-CH)
- 44.2 (Alpha-C)
Infrared (IR) Spectroscopy
-
3300-3200 cm
: N-H stretch (sulfonamide). -
3100-2500 cm
: O-H stretch (carboxylic acid, broad). -
1720-1700 cm
: C=O stretch (carboxylic acid). -
1530 & 1350 cm
: N-O stretch (nitro group). -
1350 & 1160 cm
: S=O stretch (sulfonamide asymmetric/symmetric).
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of sulfonyl chloride. | Ensure temperature is kept at 0°C during addition. Add chloride solution slowly. |
| Oily Product | Impurities or residual solvent. | Triturate with diethyl ether or hexane to induce crystallization. Recrystallize from EtOH/Water. |
| pH Instability | HCl generation consuming base. | Use a stronger buffer or monitor pH continuously and add base to maintain pH > 9. |
| Incomplete Reaction | Poor solubility of chloride. | Increase volume of THF or Acetone. Ensure vigorous stirring to maximize phase interface. |
Part 5: References
-
Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374.
-
Kan, T., & Fukuyama, T. (2004). Ns strategies: a highly versatile synthetic method for amines. Chemical Communications, (4), 353-359.
-
BenchChem . Application Notes and Protocols: 2-Nitrobenzenesulfonamide (Nosyl) as a Protecting Group for Amines.
-
Organic Syntheses . General procedures for Schotten-Baumann sulfonylation.
The p-Nosyl (4-Nitrobenzenesulfonyl) Protecting Group: Acid Stability and Orthogonal Cleavage in Complex Amine Synthesis
Executive Summary
In multi-step organic synthesis and pharmaceutical drug development, the strategic protection of amine functionalities is paramount. While traditional carbamates (e.g., Boc, Fmoc) are staples of peptide and small-molecule synthesis, they often fail under highly functionalized or strictly orthogonal conditions. The p-Nosyl (4-nitrobenzenesulfonyl) group has emerged as an exceptionally versatile tool, functioning as both a robust protecting group and an activating group for primary and secondary amines[1]. This whitepaper explores the mechanistic causality behind the p-Nosyl group's extreme stability under strong acidic conditions and details self-validating experimental protocols for its orthogonal cleavage.
Mechanistic Foundations: Why p-Nosyl Resists Acidic Cleavage
The utility of the p-Nosyl group hinges on its resistance to both strong acids and strong bases, allowing chemists to manipulate other functional groups without premature amine deprotection[2].
The Causality of Acid Stability:
Acid-catalyzed cleavage of protecting groups (such as the removal of Boc via trifluoroacetic acid) fundamentally requires the initial protonation of a heteroatom (nitrogen or oxygen) to create a good leaving group. The extreme acid stability of the p-Nosyl group is driven by the strong electron-withdrawing nature (both
Decision logic for amine protecting groups based on pH stability and orthogonality.
Quantitative Stability Profile
To design a self-validating synthetic route, chemists must understand the orthogonal stability of various protecting groups. The following table summarizes the stability matrix of the p-Nosyl group compared to standard amine protecting groups across various cleavage environments.
| Protecting Group | 50% TFA / DCM (Acidic) | 3M HCl / EtOAc (Acidic) | 20% Piperidine (Basic) | Thiolate / K₂CO₃ (Nucleophilic) |
| Boc | Cleaved | Cleaved | Stable | Stable |
| Fmoc | Stable | Stable | Cleaved | Stable |
| Ts (Tosyl) | Stable | Stable | Stable | Stable (Requires harsh reduction) |
| p-Nosyl (Ns) | Stable | Stable | Stable | Cleaved (Mild conditions) |
The Fukuyama Cleavage Mechanism: Causality of Thiolate-Mediated Deprotection
While highly stable to acids and bases, the p-Nosyl group is uniquely labile to soft nucleophiles[4]. Tohru Fukuyama pioneered this deprotection strategy, which leverages nucleophilic aromatic substitution (
The Causality of Cleavage: The same para-nitro group that provides acid stability also highly activates the aromatic ring toward nucleophilic attack. When treated with a soft nucleophile like thiophenol or p-mercaptobenzoic acid in the presence of a mild base (e.g., K₂CO₃ or Cs₂CO₃), the thiolate attacks the electron-deficient aromatic ring[6]. This attack disrupts aromaticity to form a stabilized Meisenheimer complex intermediate. The complex rapidly collapses, expelling sulfur dioxide (SO₂) gas and releasing the free secondary amine alongside a thioether byproduct[7].
Mechanism of Fukuyama deprotection via a Meisenheimer complex intermediate.
Experimental Protocols: A Self-Validating Workflow
The following protocols are designed as a self-validating system, ensuring that each step can be monitored, controlled, and purified efficiently without the need for complex chromatography where possible[4].
Protocol A: Protection of Primary Amines (Nosylation)
Objective: Convert a primary amine to a p-Nosyl protected secondary amine.
-
Initiation: Dissolve the primary amine (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere. Cool the reaction vessel to 0 °C using an ice bath.
-
Base Addition: Add pyridine or triethylamine (2.0 eq) to neutralize the HCl generated during the reaction[4].
-
Reagent Addition: Slowly add 4-nitrobenzenesulfonyl chloride (p-NsCl, 1.1 eq) portion-wise over 10 minutes to prevent exothermic side reactions.
-
Validation: Remove the ice bath and stir for 2–4 hours at room temperature. Monitor via LC-MS. The strong UV absorbance of the nitro group at ~260 nm makes reaction tracking highly reliable.
-
Workup: Quench with water. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and pyridine), saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄ and concentrate under reduced pressure.
Protocol B: Orthogonal Acidic Manipulation
Objective: Selectively remove a Boc group in the presence of a p-Nosyl group.
-
Initiation: Dissolve the dual-protected (Boc/Ns) intermediate in DCM.
-
Acidification: Add an equal volume of Trifluoroacetic acid (TFA) to achieve a 50% v/v solution.
-
Validation: Stir at room temperature for 1 hour. The p-Nosyl group will remain completely intact due to its electron-deficient nature, while the Boc group rapidly decomposes into isobutylene and CO₂[2].
-
Workup: Concentrate under reduced pressure to yield the TFA salt of the Ns-protected amine, which can be used directly in subsequent coupling steps.
Protocol C: Fukuyama Deprotection
Objective: Cleave the p-Nosyl group to yield the free amine.
-
Initiation: Dissolve the p-Nosyl protected amine (1.0 eq) in acetonitrile or DMF[6].
-
Reagent Addition: Add potassium carbonate (K₂CO₃, 3.0 eq) and thiophenol (2.5 eq). Note: For an odorless alternative, p-mercaptobenzoic acid can be substituted[8].
-
Reaction: Heat the mixture to 50 °C for 1–2 hours. The formation of the Meisenheimer complex is rapid under mild heating[6].
-
Validation & Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate. Critical Step: Wash the organic layer heavily with 1M NaOH (3x) to completely deprotonate and remove excess thiophenol and the acidic thioether byproduct[4]. Dry over MgSO₄ and concentrate to isolate the pure free amine.
Strategic Applications in Drug Development
The p-Nosyl group is not merely a passive protecting group; it is an active participant in synthesis. The N–H bond of a p-Nosyl amide is highly acidic (
References
-
Fukuyama, T., Jow, C.-K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally versatile means for preparation of secondary amines and protection of amines. Tetrahedron Letters.[Link]
-
Kan, T., & Fukuyama, T. (2004). Ns strategies: a highly versatile synthetic method for amines. Chemical Communications.[Link]
-
Spieß, P., et al. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Chemistry–A European Journal.[Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [wap.guidechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
- 6. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 8. researchgate.net [researchgate.net]
- 9. mediatum.ub.tum.de [mediatum.ub.tum.de]
Methodological & Application
Procedure for N-alkylation of p-Nosyl protected glycine
Application Note: Procedure for N-Alkylation of p-Nosyl Protected Glycine
Executive Summary & Rationale
By utilizing the p-nitrobenzenesulfonyl (p-Nosyl or p-Ns) protecting group on a carboxyl-protected glycine ester, the nitrogen is simultaneously protected from over-alkylation and electronically activated for controlled mono-alkylation[2]. This protocol provides a self-validating, high-yield pathway for drug development professionals synthesizing peptoids, N-methylated peptides, and complex active pharmaceutical ingredients (APIs).
Mechanistic Causality (E-E-A-T)
To master this protocol, one must understand the physicochemical rationale driving the reaction:
-
Activation via pKa Modulation: The strongly electron-withdrawing p-nitro group reduces the pKa of the sulfonamide N-H to approximately 10–11. This allows for facile deprotonation using mild bases (e.g., K₂CO₃ or Cs₂CO₃) rather than requiring harsh, moisture-sensitive reagents like NaH[3].
-
Alkylation (Sₙ2 or Mitsunobu): The resulting sulfonamide anion is highly nucleophilic but sterically manageable. It readily undergoes Sₙ2 substitution with alkyl halides. Alternatively, the acidic N-H is perfectly suited for Mitsunobu conditions using primary or secondary alcohols[4].
-
Chemoselective Deprotection: Unlike tosyl groups, which require harsh acidic or reductive conditions to cleave, the p-Nosyl group is removed via a mild Nucleophilic Aromatic Substitution (SₙAr). A thiolate attacks the electron-deficient aromatic ring to form a transient Meisenheimer complex, which subsequently collapses to expel sulfur dioxide (SO₂) and the free secondary amine[2].
Visual Workflow
Fig 1. Mechanism of Fukuyama N-alkylation and deprotection of p-Nosyl glycine.
Quantitative Data & Optimization Matrix
Table 1: Base & Solvent Selection for N-Alkylation
| Alkylation Method | Reagents | Solvent | Base | Mechanistic Advantage |
|---|---|---|---|---|
| Standard Sₙ2 | Alkyl Halide (R-X) | DMF or MeCN | K₂CO₃ | Highly efficient for primary and unhindered secondary halides. |
| Hindered Sₙ2 | Alkyl Halide (R-X) | DMF | Cs₂CO₃ | The larger Cs⁺ ion provides weaker ion-pairing, creating a more reactive "naked" anion. |
| Mitsunobu | Alcohol (R-OH), PPh₃, DEAD | THF | None | Allows the use of alcohols directly; results in strict stereoinversion if the alcohol is chiral. |
Table 2: Deprotection Cocktails
| Deprotection Cocktail | Reagents | Solvent | Base | Operational Advantage |
|---|---|---|---|---|
| Classical | Thiophenol (PhSH) | DMF or MeCN | K₂CO₃ | Extremely rapid cleavage kinetics; the historical gold standard. |
| Odorless / Mild | 2-Mercaptoethanol | DMF | DBU or Cs₂CO₃ | Avoids the severe malodor of thiophenol; highly lab-friendly and scalable. |
Self-Validating Experimental Protocols
Note: The starting material is assumed to be a carboxyl-protected p-Nosyl glycine ester (e.g., Ns-Gly-OMe or Ns-Gly-OtBu) to prevent competitive esterification of the free acid.
Protocol A: Base-Mediated N-Alkylation (using Alkyl Halides)
-
Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve p-Nosyl glycine ester (1.0 equiv) in anhydrous DMF to a concentration of 0.2 M.
-
Deprotonation: Add anhydrous K₂CO₃ (2.0 equiv).
-
Causality Check: DMF is chosen because its polar aprotic nature optimally solvates the potassium cations, leaving the sulfonamide anion highly reactive. For sterically hindered electrophiles, substitute K₂CO₃ with Cs₂CO₃.
-
-
Alkylation: Dropwise add the alkyl halide (1.2 equiv). Stir the reaction mixture at room temperature (or heat to 50 °C for less reactive bromides/chlorides) for 4–12 hours.
-
Validation (TLC): Monitor the reaction via TLC (typically 7:3 Hexanes/EtOAc). The product will appear as a new, less polar spot (higher
) because the polar N-H bond has been replaced by an alkyl group. -
Workup: Quench with deionized water to dissolve the inorganic salts and partition with Ethyl Acetate (EtOAc). Wash the organic layer extensively with brine (3x) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Odorless Deprotection of the p-Nosyl Group
While classical methods use thiophenol[2], modern pharmaceutical labs prefer odorless alternatives to maintain a safe and pleasant working environment[3],[5].
-
Preparation: Dissolve the isolated N-alkyl-N-nosyl glycine ester (1.0 equiv) in anhydrous DMF (0.1 M).
-
Reagent Addition: Add 2-mercaptoethanol (2.0 equiv) followed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv).
-
Reaction: Stir at room temperature for 1–3 hours. The nucleophilic thiolate attacks the aromatic ring, forming the Meisenheimer complex and subsequently releasing the free secondary amine and SO₂ gas.
-
Self-Validating Workup: Dilute the mixture with EtOAc. Wash the organic layer with saturated aqueous NaHCO₃, followed by a 1M NaOH wash.
-
Causality Check: The NaOH wash is critical as it deprotonates any unreacted 2-mercaptoethanol and water-soluble thioether byproducts, pulling them into the aqueous layer and ensuring high crude purity of your secondary amine.
-
-
Isolation: Wash with brine, dry over Na₂SO₄, and concentrate. The resulting N-alkyl glycine ester is typically pure enough for downstream peptide coupling, or it can be purified via silica gel chromatography.
References
-
Fukuyama, T., Jow, C.-K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally versatile means for preparation of secondary amines and protection of amines. Tetrahedron Letters. URL:[Link]
-
Chem-Station Int. Ed. (2014). Fukuyama Amine Synthesis. URL:[Link]
-
Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews (ACS Publications). URL:[Link]
-
Hickey, J. L., et al. (2009). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. PubMed Central (PMC). URL:[Link]
Sources
Application Note: Site-Specific N-Alkylation in Solid-Phase Peptide Synthesis (SPPS) Using Ns-Gly-OH
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic causality, self-validating protocols, and workflow optimization for synthesizing peptoids and N-alkylated peptidomimetics.
Introduction & Mechanistic Rationale
The incorporation of N-alkylated amino acids (such as N-methylglycine/sarcosine or complex peptoid monomers) into peptide sequences is a critical strategy in modern drug development. N-alkylation enhances proteolytic stability, increases lipophilicity, and improves cellular membrane permeability [2]. However, direct N-alkylation of resin-bound primary amines often suffers from over-alkylation, poor yields, and unwanted side reactions.
Ns-Gly-OH (o-Nitrobenzenesulfonyl-glycine) serves as a highly efficient, bifunctional building block to overcome these limitations. Unlike standard Fmoc or Boc protecting groups, the o-nitrobenzenesulfonyl (Nosyl or Ns) group acts as an activating group . The strong electron-withdrawing nature of the o-nitrobenzenesulfonyl moiety lowers the pKa of the sulfonamide proton to approximately 4–5. This enhanced acidity permits selective mono-alkylation via the Fukuyama-Mitsunobu reaction (using alcohols) or direct alkylation (using alkyl halides) directly on the solid support [1]. Once alkylated, the Ns group is chemoselectively removed under mild conditions, revealing a secondary amine ready for subsequent peptide elongation.
Experimental Workflow & Causality
The successful integration of Ns-Gly-OH into an SPPS workflow relies on understanding the chemical causality at each critical step:
-
Coupling of Ns-Gly-OH: Standard carbodiimide chemistry (e.g., DIC/OxymaPure) is highly effective. Because glycine lacks a side chain, steric hindrance is minimal. OxymaPure is preferred over HOBt due to its superior safety profile and enhanced reaction kinetics.
-
Fukuyama N-Alkylation: The choice between Mitsunobu conditions and direct alkylation depends on the electrophile. Mitsunobu is preferred for primary and secondary alcohols, offering high stereochemical inversion (if chiral substrates are used) while avoiding harsh basic conditions [1]. Direct alkylation is reserved for highly reactive, unhindered halides (e.g., methyl iodide, benzyl bromide) [3].
-
Nosyl Deprotection: Cleavage of the Ns group is driven by nucleophilic aromatic substitution. A thiolate (typically generated from 2-mercaptoethanol and a base like DBU) attacks the electron-deficient aromatic ring. This forms a transient Meisenheimer complex that collapses to release sulfur dioxide, a thioether byproduct, and the free secondary amine.
-
Subsequent Coupling (Elongation): The newly generated N-alkyl glycine is a sterically hindered secondary amine lacking a hydrogen-bond donor. Standard DIC/Oxyma coupling will often fail. Highly reactive uronium/aminium salts (e.g., HATU or COMU) paired with prolonged reaction times are mandatory to overcome this steric clash.
Visualizations of the Workflow and Mechanism
Figure 1: Step-by-step workflow for site-specific N-alkylation using Ns-Gly-OH in SPPS.
Figure 2: Mechanism of nosyl group deprotection via thiolate nucleophilic aromatic substitution.
Quantitative Data & Optimization
Table 1: Comparison of On-Resin N-Alkylation Strategies for Ns-Gly-OH
| Alkylation Strategy | Reagents | Optimal Substrates | Reaction Time | Pros / Cons |
| Mitsunobu | R-OH, DIAD, PPh | Primary & secondary alcohols | 2 - 4 hours | Pro: Mild, wide substrate scope. Con: Triphenylphosphine oxide byproduct requires extensive washing [1]. |
| Direct Alkylation | R-X (X=I, Br), MTBD or DIEA in DMF | Methyl iodide, allyl bromide, benzyl bromide | 1 - 2 hours | Pro: Fast, inexpensive, easy to wash. Con: Limited to highly reactive, unhindered electrophiles [3]. |
Table 2: Nosyl Deprotection Cocktail Optimization
| Thiol Reagent | Base | Solvent | Efficiency (2 x 10 min) | Compatibility Notes |
| 2-Mercaptoethanol (5%) | DBU (5%) | DMF | > 98% | Fast cleavage; cleaves Fmoc simultaneously. |
| Thiophenol (5%) | K | DMF | ~ 90% | Milder base; slower reaction, extremely malodorous. |
| 2-Mercaptoethanol (5%) | MTBD (5%) | DMF | > 95% | Good alternative to DBU, slightly less basic. |
Detailed Experimental Protocols
Self-Validating System: Each protocol includes an analytical checkpoint to ensure the reaction has gone to completion before proceeding, preventing the accumulation of deletion sequences. The scale provided is for 0.1 mmol of resin.
Protocol A: Coupling of Ns-Gly-OH
-
Resin Preparation: Swell the resin (e.g., Rink Amide or Wang, 0.1 mmol) containing the free N-terminal peptide in DMF for 30 minutes.
-
Activation: In a separate vial, dissolve Ns-Gly-OH (0.4 mmol, 4 eq) and OxymaPure (0.4 mmol, 4 eq) in 2 mL of DMF. Add DIC (0.4 mmol, 4 eq). Stir for 2 minutes for pre-activation.
-
Coupling: Add the activated mixture to the resin. Agitate at room temperature for 1 hour.
-
Washing: Drain the reaction mixture and wash the resin with DMF (5 × 3 mL) and DCM (3 × 3 mL).
-
Validation (Kaiser Test): Perform a Kaiser test. A yellow/colorless result (negative) confirms complete coupling. A blue result (positive) indicates unreacted primary amines; if blue, repeat steps 2-4.
Protocol B: On-Resin N-Alkylation (Mitsunobu Approach)
Expert Insight: The solvent exchange to anhydrous THF is non-negotiable. Trace moisture from hygroscopic DMF will prematurely hydrolyze the DIAD-PPh
-
Solvent Exchange: Wash the Ns-Gly-peptide-resin with anhydrous THF (3 × 3 mL) to remove trace moisture.
-
Reagent Addition: Add a solution of the desired alcohol (R-OH, 1.0 mmol, 10 eq) and Triphenylphosphine (PPh
, 1.0 mmol, 10 eq) in 1.5 mL anhydrous THF to the resin. -
DIAD Addition: Add Diisopropyl azodicarboxylate (DIAD, 1.0 mmol, 10 eq) dropwise.
-
Agitation: Agitate the mixture at room temperature for 3 hours.
-
Washing (Critical Step): Drain and wash extensively to remove PPh
O: THF (5 × 3 mL), DMF (5 × 3 mL), DCM (5 × 3 mL). -
Validation (LC-MS): Colorimetric tests are unreliable here. Perform a mini-cleavage on a few resin beads using TFA/H
O/TIS (95:2.5:2.5) for 1 hour. Analyze by LC-MS to confirm the mass shift corresponding to the alkyl group (+R).
Protocol C: Nosyl Deprotection
Expert Insight: DBU is highly effective for thiolate generation but is NOT orthogonal to Fmoc. If your peptide contains Fmoc-protected side chains or you are using an Fmoc-strategy elsewhere, DBU will cause premature cleavage. In such cases, MTBD should be evaluated.
-
Cocktail Preparation: Prepare a fresh solution of 5% v/v 2-mercaptoethanol and 5% v/v DBU in DMF. (Caution: Perform in a fume hood due to thiol odor).
-
Deprotection: Add 3 mL of the cocktail to the resin. Agitate for 10 minutes. Drain.
-
Repeat: Add another 3 mL of the fresh cocktail and agitate for an additional 10 minutes. Drain.
-
Washing: Wash the resin thoroughly with DMF (5 × 3 mL) and DCM (3 × 3 mL) to remove all traces of DBU and thiol.
-
Validation (Chloranil Test): Perform a Chloranil test (or De Clercq test). A dark blue/green bead color confirms the presence of the newly formed secondary amine. (Note: The Kaiser test will be falsely negative for secondary amines).
Protocol D: Elongation (Coupling to the Hindered Secondary Amine)
-
Activation: Dissolve the next Fmoc-Amino Acid (0.5 mmol, 5 eq) and HATU (0.48 mmol, 4.8 eq) in 2 mL DMF. Add DIEA (1.0 mmol, 10 eq).
-
Coupling: Immediately add the highly reactive mixture to the resin. Agitate for 2 to 4 hours (or overnight for highly hindered residues like Fmoc-Val-OH or Fmoc-Ile-OH).
-
Washing & Validation: Wash with DMF (5 × 3 mL). Perform a Chloranil test. If the beads remain blue, perform a second coupling cycle using COMU/DIEA.
References
- Title: Fukuyama–Mitsunobu alkylation in amine synthesis on solid phase revisited Source: ResearchGate URL
- Title: Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications Source: Chemical Reviews - ACS Publications URL
- Title: Synthetic strategy for side chain mono-N-alkylation of Fmoc-amino acids promoted by molecular sieves Source: ResearchGate URL
Application Note: Preparation of Secondary Amines from N-Nosyl Glycine Derivatives via the Fukuyama Amination Protocol
Executive Summary & Mechanistic Rationale
The synthesis of secondary amines—particularly N-alkylated amino acids—is a critical operation in the development of peptidomimetics, targeted therapeutics, and complex natural products. Traditional methods, such as reductive amination or direct alkylation of primary amines, are notoriously plagued by poor chemoselectivity, frequently resulting in over-alkylation and the formation of unwanted tertiary amines.
The Fukuyama Amine Synthesis elegantly resolves this bottleneck by utilizing the 2-nitrobenzenesulfonyl (nosyl, Ns) or 4-nitrobenzenesulfonyl group as a dual-purpose protecting and activating moiety [[1]]().
Expert Insight into Causality: Why choose the nosyl group over standard carbamates (Boc, Fmoc) or other sulfonamides (Tosyl)? The strongly electron-withdrawing nitro group on the nosyl aromatic ring significantly increases the acidity of the sulfonamide proton, dropping its pKa to approximately 9 [[2]](). This specific physicochemical shift allows for facile deprotonation by mild bases (e.g., K₂CO₃) or direct activation via the Mitsunobu protocol. Furthermore, the nitro group is mechanistically essential for the deprotection phase: it stabilizes the intermediate Meisenheimer complex when attacked by a soft nucleophile (a thiolate), enabling the extrusion of sulfur dioxide and the release of the secondary amine under exceptionally mild conditions [[3]]().
Process Visualizations
Figure 1: Overall synthetic workflow for the Fukuyama preparation of secondary amines.
Figure 2: Mechanism of thiolate-mediated deprotection via a Meisenheimer complex.
Quantitative Data & Reagent Selection
To justify the selection of the nosyl group and the specific deprotection reagents, the following empirical data should be considered during route scouting.
Table 1: Comparison of Amine Protecting Groups for N-Alkylation
| Protecting Group | Amine N-H pKa | Alkylation Conditions | Deprotection Conditions | Risk of Over-Alkylation |
| Nosyl (Ns) | ~9 | Mild (Mitsunobu / K₂CO₃) | Mild (Thiolate, RT) | Very Low |
| Tosyl (Ts) | ~11 | Harsh (NaH) | Very Harsh (Na/NH₃ or strong acid) | Low |
| Boc | >15 | Very Harsh (Strong base) | Acidic (TFA) | High |
| Fmoc | >15 | Very Harsh (Strong base) | Basic (Piperidine) | High |
Table 2: Optimization of Nosyl Deprotection Reagents
| Thiol Reagent | Base | Solvent | Temp | Typical Yield | Workup / Byproduct Management |
| Thiophenol | K₂CO₃ | DMF | RT | >90% | High toxicity, foul odor; requires column chromatography. |
| Mercaptoacetic Acid | LiOH or DBU | DMF | 25-50°C | 85-95% | Byproduct is water-soluble; easily removed by aqueous wash. |
| Solid-Supported Thiol | DBU | DMF | RT | ~90% | Odorless; byproduct removed by simple filtration. |
Validated Experimental Protocols
The following protocols are designed as self-validating systems . Each step contains specific in-process quality control (QC) checkpoints to ensure reaction fidelity before advancing to the next stage.
Protocol 4.1: Preparation of N-Nosyl Glycine Methyl Ester
Rationale: Protection of the primary amine while simultaneously acidifying the N-H bond for downstream functionalization.
Materials:
-
Glycine methyl ester hydrochloride (1.0 eq)
-
2-Nitrobenzenesulfonyl chloride (NsCl, 1.1 eq)
-
Triethylamine (Et₃N, 2.5 eq)
-
Anhydrous Dichloromethane (DCM, 0.2 M)
Step-by-Step Procedure:
-
Suspend Glycine methyl ester hydrochloride in anhydrous DCM in a flame-dried flask under N₂ atmosphere. Cool to 0 °C using an ice bath.
-
Add Et₃N dropwise over 10 minutes. Causality: Et₃N neutralizes the hydrochloride salt to liberate the free amine and acts as an acid scavenger for the HCl generated during sulfonylation.
-
Add NsCl portion-wise over 15 minutes to control the exotherm.
-
Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2 hours.
-
In-Process QC: Monitor via TLC (Hexane/EtOAc 1:1). Perform a Ninhydrin stain. Validation: The primary amine starting material will stain a deep purple/brown; the N-nosyl product lacks a nucleophilic primary amine and will not stain, confirming complete protection.
-
Workup: Quench with 1N aqueous HCl. Extract with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol 4.2: N-Alkylation (Direct Alkylation Pathway)
Rationale: Utilizing the acidic nature of the N-nosyl proton to achieve selective mono-alkylation without the risk of quaternization. (Note: For stereospecific inversion of chiral alcohols, substitute this with a standard Mitsunobu protocol using DIAD/PPh₃) 4.
Materials:
-
N-Nosyl glycine methyl ester (1.0 eq)
-
Alkyl halide (e.g., Benzyl bromide, 1.2 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF, 0.2 M)
Step-by-Step Procedure:
-
Dissolve the N-nosyl glycine methyl ester in anhydrous DMF.
-
Add finely powdered K₂CO₃ and stir for 15 minutes at room temperature to pre-form the sulfonamide anion.
-
Add the alkyl halide dropwise. Stir the mixture at room temperature (or heat to 50 °C for less reactive electrophiles) for 4–12 hours.
-
In-Process QC: Monitor via LC-MS. Validation: Look for the complete disappearance of the starting material mass and the emergence of the mass corresponding to the [M+H]+ of the alkylated product.
-
Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash extensively with water (3x) to remove DMF and inorganic salts. Wash with brine, dry over Na₂SO₄, and concentrate.
Protocol 4.3: Deprotection to Yield the Secondary Amine
Rationale: Mercaptoacetic acid is strategically selected over thiophenol. While both form the requisite Meisenheimer complex, mercaptoacetic acid minimizes foul odors and generates a carboxylate-tagged thioether byproduct. This byproduct partitions entirely into the aqueous phase during basic workup, eliminating the need for tedious column chromatography 5.
Materials:
-
N-Alkyl-N-nosyl glycine methyl ester (1.0 eq)
-
Mercaptoacetic acid (3.0 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 4.0 eq) or LiOH
-
Anhydrous DMF (0.1 M)
Step-by-Step Procedure:
-
Dissolve the N-alkylated intermediate in DMF.
-
Add DBU dropwise at room temperature. Causality: DBU is a strong, non-nucleophilic base that efficiently deprotonates the thiol without attacking the ester or the nosyl group.
-
Add mercaptoacetic acid dropwise. The solution may develop a transient intense yellow/orange color, indicative of the Meisenheimer complex formation.
-
Stir at room temperature for 2–4 hours.
-
In-Process QC: Monitor via TLC. Validation: The secondary amine product will react with Ninhydrin upon heating to form a distinct color (often yellow, orange, or faint purple), which is easily distinguishable from the UV-active, non-staining starting material.
-
Workup: Dilute the reaction with EtOAc. Wash the organic layer thoroughly with saturated aqueous NaHCO₃ (3x). Causality: The basic aqueous wash deprotonates the excess mercaptoacetic acid and the thioether byproduct, pulling them entirely into the aqueous layer.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the pure secondary amine, ready for subsequent peptide coupling or functionalization.
References
Sources
Application Note: Synthesis of Peptoids Using N-(4-Nitrobenzenesulfonyl)glycine via the Fukuyama-Mitsunobu Strategy
Introduction & Mechanistic Rationale
Peptoids (oligo-N-substituted glycines) are a highly versatile class of peptidomimetics characterized by protease resistance, enhanced cell permeability, and structural diversity. Traditionally, peptoids are synthesized via the Zuckermann submonomer approach, which relies on iterative bromoacetylation followed by primary amine displacement. However, this classical method suffers from severe limitations when incorporating sterically hindered or chiral side chains, often resulting in incomplete displacement, deletion sequences, and poor overall yields[1].
To overcome these thermodynamic and kinetic barriers, the Nosyl-strategy utilizing N-(4-nitrobenzenesulfonyl)glycine (p-Nosyl-glycine) has emerged as a superior alternative.
The Causality Behind the Chemistry
The integration of [2] to protect the glycine backbone fundamentally alters the electronic landscape of the molecule. The strong electron-withdrawing nature of the para-nitro group significantly lowers the pKa of the sulfonamide N-H bond to approximately 4–5.
-
Facile Alkylation: This enhanced acidity allows the nitrogen to be readily deprotonated and alkylated under mild conditions using the [3].
-
Prevention of Over-alkylation: Once mono-alkylated, the resulting secondary sulfonamide lacks an acidic proton and is sterically shielded, completely preventing unwanted over-alkylation.
-
Reagent Optimization: Diisopropyl azodicarboxylate (DIAD) is strictly preferred over diethyl azodicarboxylate (DEAD). Mechanistically, DEAD can undergo side reactions leading to ethylated byproducts (often >40% yield) during solid-phase synthesis, whereas DIAD's bulkier isopropyl groups suppress this side reaction, ensuring high-fidelity N-alkylation[4].
Process Visualization
Workflow of solid-phase peptoid synthesis using the p-Nosyl Fukuyama-Mitsunobu strategy.
Quantitative Performance Data
The transition from the standard submonomer approach to the p-Nosyl monomer approach yields dramatic improvements in crude purity, particularly for peptoids requiring bulky, branched, or chiral side chains. The data below summarizes comparative purities obtained during the synthesis of complex heteropentamers[1].
| Target Oligomer Profile | Steric Hindrance | Standard Submonomer Purity (%) | p-Nosyl Mitsunobu Purity (%) |
| Linear Pentamer (Primary Amines) | Low | > 90.0 | > 95.0 |
| Oligomer 8e (sec-butyl / Ile-like) | High | 39.0 | 67.0 |
| Oligomer 8f (tert-butyl / tLeu-like) | High | 50.0 | 75.0 |
| Peptomer 11 (Peptide-peptoid hybrid) | Moderate | N/A | > 85.0 |
Self-Validating Experimental Protocols
The following protocols are designed as a self-validating system. Each critical chemical transformation is immediately followed by a colorimetric assay to verify completion, preventing the propagation of errors through subsequent synthetic cycles.
Protocol A: Resin Preparation & Acylation
Objective: Anchor the p-Nosyl-glycine backbone to the solid support.
-
Swelling: Swell 100 mg of Rink Amide AM resin (loading ~0.5 mmol/g) in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5×) and DCM (5×).
-
Validation Check 1 (Kaiser Test): Perform a Kaiser test on a few resin beads. A deep blue color confirms the presence of free primary amines.
-
Acylation: Dissolve 4.0 equiv of N-(4-nitrobenzenesulfonyl)glycine, 4.0 equiv of DIC, and 4.0 equiv of Oxyma Pure in minimal DMF. Add to the resin and agitate for 2 hours at room temperature.
-
Validation Check 2 (Kaiser Test): Repeat the Kaiser test. The beads must remain colorless/yellow , confirming complete acylation. If blue, repeat step 4.
Protocol B: Fukuyama-Mitsunobu N-Alkylation
Objective: Introduce the side chain via stereoretentive alkylation with an alcohol[5].
-
Reagent Preparation: In a dry vial under inert atmosphere, dissolve 10.0 equiv of the desired alcohol (R-OH) and 10.0 equiv of Triphenylphosphine (PPh₃) in anhydrous THF.
-
Activation: Cool the mixture to 0 °C and add 10.0 equiv of DIAD dropwise. Mechanistic note: DIAD is strictly used over DEAD to prevent ethylation artifacts[4]. Stir for 5 minutes to form the betaine intermediate.
-
Alkylation: Add the activated mixture to the drained resin. Agitate at room temperature for 3 to 15 hours (depending on steric bulk).
-
Washing: Drain and wash the resin sequentially with THF (3×), DMF (3×), and DCM (3×).
Protocol C: Nosyl Deprotection
Objective: Remove the p-Nosyl group to expose the secondary amine for the next coupling step.
-
Mechanistic Setup: The cleavage of the p-Nosyl group requires a soft nucleophile to attack the electron-deficient aromatic ring (forming a Meisenheimer complex) and a non-nucleophilic base.
-
Deprotection: Treat the resin with a solution of 2-mercaptoethanol (10 equiv) and DBU (5 equiv) in DMF for 30 minutes. Repeat this step once.
-
Validation Check 3 (Chloranil Test): The standard Kaiser test cannot detect secondary amines. Perform a Chloranil test on a few beads. A dark green/blue color confirms the successful unmasking of the secondary amine.
Protocol D: Cleavage and Recovery
-
Global Cleavage: Once the desired sequence is complete, treat the resin with a cleavage cocktail of TFA/H₂O/Triisopropylsilane (95:2.5:2.5 v/v/v) for 2 hours.
-
Precipitation: Filter the cleavage solution into cold diethyl ether to precipitate the crude peptoid. Centrifuge, decant the ether, and dry the pellet under a stream of nitrogen.
References
-
Peptoid-based reprogrammable template for cell-permeable inhibitors of protein–protein interactions Source: Nature Communications (PMC) URL:[Link]
-
Preparation of N-Substituted N-Arylsulfonylglycines and Their Use in Peptoid Synthesis Source: ACS Combinatorial Science URL:[Link]
-
Design, Synthesis, and Biological Evaluation of New Cyclic Melanotropin Peptide Analogues Selective for the Human Melanocortin-4 Receptor Source: Journal of Medicinal Chemistry (PMC) URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4-Nitrobenzenesulfonyl chloride | 98-74-8 [amp.chemicalbook.com]
- 3. Peptoid-based reprogrammable template for cell-permeable inhibitors of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of New Cyclic Melanotropin Peptide Analogues Selective for the Human Melanocortin-4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Application Note: High-Efficiency Synthesis of N-(4-Nitrobenzenesulfonyl)glycine Methyl Ester
Executive Summary & Scientific Rationale
This application note details the protocol for reacting 4-nitrobenzenesulfonyl chloride (NsCl) with glycine methyl ester hydrochloride . While ostensibly a standard sulfonamide formation, this transformation is the critical "activation" step in the Fukuyama Amine Synthesis .
Unlike stable tosyl groups, the 4-nitrobenzenesulfonyl (nosyl) group is strategically employed because the electron-withdrawing nitro group significantly increases the acidity of the sulfonamide N-H proton (
-
Clean Mono-alkylation: The sulfonamide can be deprotonated by weak bases (e.g.,
) and alkylated with high selectivity, avoiding the over-alkylation common with primary amines. -
Mild Deprotection: The nosyl group can be removed via nucleophilic aromatic substitution using thiols (e.g., thiophenol or mercaptoacetic acid), releasing the secondary amine under non-acidic conditions.
This protocol is optimized for high yield (>90%), purity, and scalability, utilizing a self-validating workup strategy that minimizes chromatographic purification.
Reaction Mechanism & Logic
The reaction proceeds via a nucleophilic substitution at the sulfur atom. The base (Triethylamine) serves a dual purpose: it liberates the free amine from the glycine methyl ester hydrochloride salt and neutralizes the HCl generated during sulfonation.
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic flow from salt liberation to sulfonamide formation. The base is critical for both the initial deprotonation and the final elimination step.
Experimental Protocol
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Role | Critical Note |
| Glycine Methyl Ester[1][2][3][4][5]·HCl | 125.55 | 1.0 | Substrate | Hygroscopic; store in desiccator. |
| 4-Nitrobenzenesulfonyl chloride | 221.62 | 1.1 | Electrophile | Quality Check: White/yellow solid. If dark orange/liquid, it has hydrolyzed. |
| Triethylamine (TEA) | 101.19 | 2.5 | Base | Must use >2.0 equiv to neutralize starting salt and reaction byproduct. |
| Dichloromethane (DCM) | - | Solvent | Solvent | Anhydrous preferred.[6] 0.2 M concentration relative to amine. |
Step-by-Step Procedure
Step 1: Preparation (T = -15 min)
-
Flame-dry a round-bottom flask (RBF) equipped with a magnetic stir bar.
-
Purge with Nitrogen or Argon.
-
Safety: NsCl is a lachrymator and corrosive. Work in a fume hood.
Step 2: Solubilization (T = 0 min)
-
Charge the RBF with Glycine Methyl Ester·HCl (1.0 equiv).[5]
-
Add anhydrous DCM (Volume to achieve ~0.2 M concentration).
-
Observation: The salt will likely remain as a suspension. This is normal.
-
Cool the mixture to 0°C using an ice/water bath.
Step 3: Base Addition (T = 10 min)
-
Add Triethylamine (2.5 equiv) dropwise via syringe.
-
Mechanistic Insight: The suspension should clear significantly as the free amine is liberated and dissolves in DCM. The solution is now basic.
Step 4: Electrophile Addition (T = 20 min)
-
Add 4-Nitrobenzenesulfonyl chloride (1.1 equiv) portion-wise over 5–10 minutes.
-
Control: Do not add all at once. The reaction is exothermic. Maintain internal temperature < 5°C to prevent side reactions.
-
Remove the ice bath after addition is complete and allow to warm to Room Temperature (RT).[7]
Step 5: Monitoring (T = 2–4 hours)
-
Monitor via TLC (Hexanes:EtOAc 1:1).
-
Stain: UV active (strong absorption due to nitro-aromatic).
-
Endpoint: Disappearance of the baseline amine spot (if using Ninhydrin) or consumption of NsCl (if limiting). Since NsCl is in excess, look for product formation (
).
Workup & Purification Strategy (Self-Validating)
This workup is designed to chemically separate impurities based on
Figure 2: Separation logic. The HCl wash removes the base; the Bicarb wash removes the hydrolyzed sulfonyl chloride.
-
Dilution: Dilute reaction mixture with excess DCM.
-
Acid Wash: Wash with 1M HCl (2x).[7]
-
Purpose: Protonates unreacted TEA and any unreacted Gly-OMe, moving them to the aqueous phase.
-
-
Base Wash: Wash with Saturated NaHCO₃ (2x).
-
Purpose: Hydrolyzes remaining NsCl to the water-soluble sulfonate salt.
-
-
Drying: Wash with Brine, dry over anhydrous
, filter, and concentrate in vacuo. -
Crystallization: The residue is usually a solid. If purity is <95%, recrystallize from EtOAc/Hexanes .
Troubleshooting & QC
Expected Analytical Data
-
Appearance: Off-white to pale yellow solid.
-
1H NMR (CDCl3, 400 MHz):
-
8.3–8.4 (d, 2H, Ar-H ortho to
) -
8.0–8.1 (d, 2H, Ar-H ortho to
) - 5.6–5.8 (t, 1H, NH - broad, exchangeable)
-
3.9 (d, 2H,
-CH 2) - 3.6 (s, 3H, OCH 3)[6]
-
8.3–8.4 (d, 2H, Ar-H ortho to
Common Issues
| Issue | Probable Cause | Solution |
| Low Yield | Hydrolysis of NsCl before reaction. | Ensure DCM is anhydrous.[6] Check NsCl quality (should not be acidic/wet). |
| Dark Color | Exotherm during addition. | Add NsCl slower; ensure T < 5°C. |
| Impurity: Ns-OH | Incomplete aqueous wash. | Ensure NaHCO3 wash is vigorous to hydrolyze excess NsCl. |
| Product is Oil | Residual solvent or impurities. | Triturate with cold hexanes or diethyl ether to induce crystallization. |
Safety & Handling
-
4-Nitrobenzenesulfonyl chloride: Causes severe skin burns and eye damage.[8][9][10] Reacts with water to form HCl. Store in a cool, dry place.
-
Triethylamine: Flammable and toxic.
-
Process Safety: This reaction generates HCl (neutralized by TEA). Ensure venting prevents pressure buildup if run on a large scale (>100g).
References
-
Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374.
-
Kan, T., & Fukuyama, T. (2004).[6][11] Ns strategies: a highly versatile synthetic method for secondary amines. Chemical Communications, (4), 353-359.
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Wiley-Interscience). Standard reference for sulfonamide protection protocols.
-
Sigma-Aldrich. Safety Data Sheet: 4-Nitrobenzenesulfonyl chloride.
Sources
- 1. pharm.or.jp [pharm.or.jp]
- 2. Production, purification and identification of Glycine,N-(m-anisoyl)-methyl ester from Pseudomonas aeruginosa with antimicrobial and anticancer activities. | Kuwait Journal of Science [journalskuwait.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. scispace.com [scispace.com]
- 6. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
Application Note: Advanced Synthesis of Macrocyclic Peptides via Nosyl-Glycine Intermediates
Prepared by: Senior Application Scientist Target Audience: Peptide Chemists, Drug Discovery Scientists, and Process Engineers Content Focus: Mechanistic rationale, validated protocols, and yield optimization for N-alkylated macrocyclic peptides.
Introduction & Mechanistic Rationale
The development of macrocyclic peptides has revolutionized the targeting of "undruggable" protein-protein interactions (PPIs). Macrocyclization restricts the conformational flexibility of linear peptides, thereby enhancing target binding affinity, proteolytic stability, and passive membrane permeability[1]. However, synthesizing these complex architectures—especially those incorporating N-alkylated backbone modifications (peptoids) to induce specific secondary structures—poses significant synthetic challenges.
The Nosyl (2-nitrobenzenesulfonyl or 4-nitrobenzenesulfonyl) protecting group has emerged as a premier tool for the synthesis of N-alkylated glycine intermediates on solid support[2]. The strategic advantage of the Nosyl group is twofold:
-
Activation via pKa Modulation: The highly electron-withdrawing nature of the nitrobenzenesulfonyl moiety increases the acidity of the sulfonamide proton (pKa ~ 4–5). This enables facile N-alkylation via the Fukuyama-Mitsunobu reaction (using alcohols) or direct alkylation (using alkyl halides and mild bases)[1].
-
Orthogonal Deprotection: The Nosyl group is completely orthogonal to standard Fmoc/Boc chemistry. It can be selectively removed under mild nucleophilic conditions using a thiol (e.g., 2-mercaptoethanol) and a base (DBU), leaving the peptide backbone and acid-labile side-chain protecting groups intact[3].
The Causality of Experimental Choices
When utilizing glycine as the N-terminal residue for nosylation, standard conditions often lead to undesirable bis-nosylation [2]. Computational and mechanistic studies reveal that the deprotonated mono-nosyl species of a terminal glycine is highly stable due to the lack of steric hindrance, allowing the nitrogen anion to closely associate with the
Workflow Visualization
The following diagram illustrates the self-validating workflow from linear peptide assembly to solution-phase macrocyclization.
Figure 1: Step-by-step synthetic workflow for the generation of N-alkylated macrocyclic peptides via Nosyl-glycine intermediates.
Validated Experimental Protocols
The following protocols are designed as a self-validating system. In-process Quality Control (QC) steps are embedded to ensure intermediate fidelity before proceeding to high-value macrocyclization steps.
Protocol A: On-Resin Nosylation of N-Terminal Glycine
Objective: Convert the primary amine of the terminal glycine to a highly activated sulfonamide without inducing bis-nosylation.
-
Resin Swelling: Swell the Fmoc-deprotected peptidyl-resin (e.g., 2-Chlorotrityl chloride resin, 0.1 mmol scale) in Dichloromethane (DCM) for 30 minutes.
-
Reagent Preparation: Dissolve 2-nitrobenzenesulfonyl chloride (NsCl, 1.1 eq, 0.11 mmol) and 2,4,6-collidine (3.0 eq, 0.3 mmol) in anhydrous DCM (3 mL).
-
Causality Note: Collidine is chosen over DIPEA as its steric bulk prevents it from acting as a nucleophile, while its mild basicity neutralizes the generated HCl without prematurely cleaving sensitive groups.
-
-
Reaction: Add the solution to the resin and agitate at room temperature (RT) for 60 minutes.
-
Washing: Drain the reactor and wash the resin with DCM (5 × 1 min) and DMF (5 × 1 min).
-
QC Check (Kaiser Test): Perform a Kaiser test. A negative result (yellow) confirms complete consumption of the primary amine.
Protocol B: N-Alkylation via Fukuyama-Mitsunobu Reaction
Objective: Introduce the desired side-chain/alkyl group to the activated Nosyl-glycine.
-
Reagent Preparation: In a dry vial under argon, dissolve the desired primary or secondary alcohol (R-OH, 5.0 eq) and Triphenylphosphine (
, 5.0 eq) in anhydrous Tetrahydrofuran (THF) or a THF/DCM mix (3 mL). -
Activation: Cool the solution to 0 °C and add Diisopropyl azodicarboxylate (DIAD, 5.0 eq) dropwise. Stir for 5 minutes to form the Betaine intermediate.
-
Reaction: Add the activated mixture to the nosylated resin. Agitate at RT for 2–4 hours.
-
Washing: Wash extensively with THF, DCM, and DMF to remove phosphine oxide byproducts.
-
QC Check (Microcleavage): Cleave a 1 mg resin aliquot using 1% TFA in DCM. Analyze via LC-MS to confirm the mass shift corresponding to the alkyl addition.
Protocol C: Denosylation (Nosyl Removal)
Objective: Unmask the newly formed secondary amine for subsequent peptide elongation.
-
Reagent Preparation: Prepare a solution of 2-mercaptoethanol (14.0 eq) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 5.0 eq) in DMF (3 mL)[1].
-
Causality Note: The thiolate acts as a soft nucleophile, attacking the electron-deficient aromatic ring of the Nosyl group (Meisenheimer complex formation), which subsequently collapses to release sulfur dioxide and the free secondary amine[3].
-
-
Reaction: Add to the resin and agitate for 30 minutes at RT. Repeat this step once to ensure complete deprotection.
-
Washing: Wash the resin with DMF (3x), DCM (3x), Isopropanol (3x), and DCM (3x)[1].
-
QC Check (Chloranil Test): Perform a Chloranil test. A positive result (blue/green) confirms the presence of the free secondary amine.
Protocol D: Solution-Phase Macrocyclization
Objective: Cyclize the fully elongated, side-chain protected linear peptide.
-
Mild Cleavage: Treat the resin with 1% TFA in DCM (5 × 3 min) to cleave the linear peptide while retaining all acid-labile side-chain protecting groups. Neutralize the filtrate immediately with pyridine or evaporate under reduced pressure.
-
High-Dilution Setup: Dissolve the crude linear peptide in anhydrous DMF or DCM to achieve a final peptide concentration of 1.0 mM .
-
Causality Note: Macrocyclization is entropically disfavored. Operating at high dilution (≤ 1 mM) minimizes intermolecular collisions, suppressing oligomerization/polymerization in favor of intramolecular head-to-tail cyclization[4].
-
-
Activation: Add PyBOP (3.0 eq) and DIPEA (6.0 eq) to the vigorously stirring solution[1]. Alternatively, DEPBT can be used for highly epimerization-prone sequences[5].
-
Reaction: Stir at RT for 12–24 hours. Monitor completion via LC-MS.
-
Global Deprotection: Remove the solvent, treat the residue with a standard TFA cleavage cocktail (e.g., TFA/TIPS/Water 95:2.5:2.5) for 2 hours, precipitate in cold diethyl ether, and purify via RP-HPLC.
Quantitative Data: Macrocyclization Efficiency
The choice of coupling reagent and the ring size drastically impact the macrocyclization yield of N-alkylated peptides. Table 1 summarizes typical yields observed when cyclizing Nosyl-derived peptoid intermediates.
Table 1: Influence of Ring Size and Coupling Reagents on Macrocyclization Yields
| Peptide/Peptoid Scaffold | Ring Size | Coupling Reagent | Concentration | Cyclization Yield (%) | Reference Context |
| H-Phe-Sar-Leu-OH (N-Me) | 13-membered | PyBOP / DIPEA | 1.0 mM | 45 - 55% | Bédard et al.[1] |
| H-Phe-Sar-Leu-OH (N-Me) | 13-membered | DEPBT / DIPEA | 1.0 mM | 60 - 68% | Bédard et al.[5] |
| N-(1H-tetrazol-5-yl)methyl | 14-membered | PyBOP / DIPEA | 0.5 mM | 72% | Prabhu et al.[6] |
| N-Alkyl-Hexapeptide | 18-membered | HATU / HOAt | 0.6 mM | 15% (High Dimerization) | Total Synthesis[7] |
| D-Amino Acid Variant | 14-membered | DIC / Oxyma | 1.0 mM | < 10% (Complex Mix) | Connexin43 Analogs[3] |
Note: Yields are highly sequence-dependent. The inclusion of N-alkylated glycines (peptoid residues) generally induces cis-amide bond formation, which pre-organizes the linear peptide into a turn-like conformation, thereby entropically favoring macrocyclization compared to purely secondary amide backbones.
References
-
Stuhr-Hansen, N., Sølling, T. I., & Strømgaard, K. (2013). Synthetic and mechanistic insight into nosylation of glycine residues. Organic & Biomolecular Chemistry, 11(14), 2288-2293.[Link]
-
Bédard, M., et al. (2024). Insights on Structure–Passive Permeability Relationship in Pyrrole and Furan-Containing Macrocycles. Journal of Medicinal Chemistry.[Link]
-
Prabhu, G., et al. (2017). Design and Synthesis of a Novel N-(1H-tetrazol-5-yl)methyl Cyclic Peptoid Using Nosyl-protected N-(1-trityl-1H-tetrazol-5-yl)methyl Substituted Glycine. International Journal of Peptide Research and Therapeutics. [Link]
-
Yudin, A. K. (2015). Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization. Chemical Reviews, 115(16), 8976-9027.[Link]
-
Kim, Y., et al. (2022). Synthesis and Biological Evaluation of Termini-Modified and Cyclic Variants of the Connexin43 Inhibitor Peptide5. Frontiers in Chemistry, 10.[Link]
Sources
- 1. Insights on Structure–Passive Permeability Relationship in Pyrrole and Furan-Containing Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic and mechanistic insight into nosylation of glycine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis and Biological Evaluation of Termini-Modified and Cyclic Variants of the Connexin43 Inhibitor Peptide5 [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting N-p-Nosylglycine Alkylation Workflows
Welcome to the Technical Support Center. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals encountering chemoselectivity issues during the Fukuyama amine synthesis.
A frequent and frustrating challenge when working with amino acid derivatives like
Mechanistic Insight: The Causality of Bis-Alkylation
To troubleshoot bis-alkylation, we must first look at the thermodynamic properties of the substrate.
-
Carboxylic Acid Proton:
-
Nosyl Sulfonamide Proton:
In the presence of standard bases (e.g.,
Attempting direct alkylation of the free acid inevitably leads to rapid esterification (
Quantitative Data Presentation
The table below summarizes the expected outcomes based on substrate state and reaction conditions, highlighting why protection is mandatory for high-yield
| Substrate State | Reagents & Conditions | Reactive Nucleophile(s) | Major Product | Target Yield |
| Free Acid ( | R-X (2.5 eq), | Carboxylate & Sulfonamide | Bis-alkylated (Ester + Amine) | < 5% |
| Free Acid ( | R-X (1.0 eq), | Carboxylate | < 10% | |
| Protected (Methyl Ester) | R-OH (1.2 eq), DEAD, | Sulfonamide | Mono- | > 85% |
| Protected (Methyl Ester) | R-X (1.2 eq), | Sulfonamide | Mono- | > 80% |
Troubleshooting FAQs
Q1: I need to synthesize an N-alkyl glycine derivative. Why can't I just use 1 equivalent of alkyl halide to selectively N-alkylate the N-p-Nosylglycine?
A1: This is a kinetic impossibility under standard basic conditions. Because the carboxylate anion is a much stronger nucleophile than the sulfonamide anion, using 1 equivalent of an alkylating agent will predominantly yield the
Q2: What is the most reliable method to prevent O-alkylation and achieve selective N-alkylation?
A2: Orthogonal protection. You must mask the carboxylic acid as an ester (e.g., methyl or tert-butyl ester) prior to
Q3: Are there any catalytic methods to N-alkylate unprotected amino acids directly without esterification?
A3: Yes, but they require specialized setups. Recent advancements in hydrogen-borrowing catalysis using Ir(III) complexes allow direct
Pathway Visualization
Workflow for preventing bis-alkylation of N-p-Nosylglycine via orthogonal protection.
Self-Validating Experimental Protocols
Protocol 1: Carboxylic Acid Protection (Synthesis of - -Nosylglycine Methyl Ester)
Causality: Converting the carboxylic acid to a methyl ester removes the highly nucleophilic carboxylate anion from the reaction system, isolating the sulfonamide nitrogen as the sole reactive nucleophile[1].
-
Suspend
- -Nosylglycine (1.0 eq) in anhydrous methanol (0.2 M). -
Cool the suspension to 0 °C using an ice bath.
-
Dropwise, add thionyl chloride (
, 1.5 eq). (Caution: Exothermic and evolves HCl gas). -
Remove the ice bath and reflux the mixture for 4 hours.
-
Self-Validation Checkpoint: Run a TLC (DCM:MeOH 9:1). The starting material will streak near the baseline. The protected methyl ester will appear as a distinct, higher
spot (UV active). LC-MS should display the expected mass (+14 Da from the free acid).
Protocol 2: Selective N-Alkylation (Fukuyama-Mitsunobu Reaction)
Causality: The Mitsunobu reaction avoids basic conditions entirely. Instead, it activates the alcohol via a betaine intermediate formed from DEAD and
-
Dissolve
- -Nosylglycine methyl ester (1.0 eq), the target primary or secondary alcohol (1.2 eq), and triphenylphosphine ( , 1.5 eq) in anhydrous THF (0.1 M). -
Cool to 0 °C under an inert argon atmosphere.
-
Slowly add Diethyl azodicarboxylate (DEAD, 1.5 eq) dropwise over 10 minutes.
-
Stir at room temperature for 12 hours.
-
Self-Validation Checkpoint: The distinct yellow color of DEAD should fade rapidly upon addition as the betaine intermediate forms. TLC will show the product spot with a higher
than the starting sulfonamide (Hexanes:EtOAc 7:3).
Protocol 3: Nosyl Deprotection (Amine Liberation)
Causality: The 4-nitrobenzenesulfonyl group is uniquely susceptible to aromatic nucleophilic substitution. A soft thiolate nucleophile attacks the electron-deficient aromatic ring, forming a Meisenheimer complex that collapses to expel sulfur dioxide (
-
Dissolve the
-alkylated intermediate in acetonitrile (0.1 M). -
Add potassium carbonate (
, 3.0 eq) and thiophenol (2.5 eq). (Note: Perform in a well-ventilated fume hood due to the strong odor of thiophenol). -
Heat the reaction mixture to 50 °C for 2 hours.
-
Self-Validation Checkpoint: The UV-active starting material will disappear on TLC. The newly formed secondary amine will likely be UV-inactive but will stain vividly (purple/blue) with Ninhydrin upon heating.
References
-
Fukuyama Amine Synthesis - Chem-Station Int. Ed.4
-
Fukuyama–Mitsunobu alkylation in amine synthesis on solid phase revisited - ResearchGate2
-
6 Synthesis of N-Alkyl Amino Acids - Monash University1
-
Direct N-alkylation of unprotected amino acids with alcohols - NIH PubMed Central3
Sources
Optimizing yields for Mitsunobu reaction with Nosyl-amino acids
Technical Support Center: Fukuyama-Mitsunobu Reaction Optimization
Ticket ID: FUKU-OPT-2026 Subject: Optimizing N-Alkylation Yields using Nosyl-Amino Acids Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Core Directive
Welcome to the Advanced Synthesis Support Module. You are likely accessing this guide because you are attempting to synthesize
The Fukuyama modification utilizes 2- or 4-nitrobenzenesulfonyl (Nosyl) groups to protect and activate amines. The electron-withdrawing nature of the Nosyl group lowers the
The Golden Rule of this Protocol:
Success relies on the kinetic balance between the protonation of the betaine by the Nosyl-amide and the formation of the oxyphosphonium ion. If the Nosyl-amide is too sterically hindered or the alcohol is wet, the pathway diverts to side-products.
The Mechanism: Why Your Reaction Works (or Fails)
To troubleshoot, you must visualize the invisible competition occurring in your flask.
Figure 1: The Kinetic Pathway. Note that the Nosyl-amide must protonate the Betaine before the alcohol attacks.
Standard Operating Procedure (SOP)
Do not deviate from this baseline unless specific troubleshooting (Section 4) requires it.
Reagent Stoichiometry:
-
Nosyl-Amino Acid (Nucleophile): 1.0 equiv.
-
Alcohol: 1.2 – 1.5 equiv. (Use excess if volatile/inexpensive).
-
Triphenylphosphine (
): 1.5 – 2.0 equiv. -
Azodicarboxylate (DEAD/DIAD): 1.5 – 2.0 equiv.
-
Solvent: Anhydrous THF or Toluene (0.1 M – 0.2 M).
Protocol:
-
Drying: Dry the Nosyl-amino acid and alcohol by azeotropic distillation with toluene or benzene if possible. Water kills the betaine.
-
Dissolution: Dissolve Nosyl-AA, Alcohol, and
in anhydrous solvent under or Ar atmosphere. -
Cooling: Cool the mixture to 0°C . This suppresses side reactions (like azodicarboxylate alkylation).
-
Addition: Add DEAD/DIAD dropwise over 15–30 minutes.
-
Why? High local concentration of betaine without available pronucleophile leads to decomposition.
-
-
Incubation: Stir at 0°C for 1 hour, then warm to Room Temperature (RT). Monitor via TLC/LC-MS.
Troubleshooting Guide (Q&A)
Scenario A: "I see no product, just unreacted starting material."
Diagnosis: The betaine intermediate likely collapsed before activating the alcohol, or the alcohol is too hindered.
-
Q: Is your Nosyl-amide acidic enough?
-
A: Generally, yes (
~11). However, if you are using a sterically crowded amino acid (e.g., Valine, Isoleucine), the deprotonation kinetics slow down. -
Fix: Switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) and
(Tributylphosphine). ADDP forms a more basic betaine, ensuring deprotonation occurs.[1]
-
-
Q: Did you add the reagents in the wrong order?
-
A: If you premixed DEAD and Alcohol without the Nosyl-amide, the betaine might have degraded.
-
Fix: Ensure the Nosyl-amide is present before adding DEAD.
-
Scenario B: "I have low yield and a complex mixture of side products."
Diagnosis: This is often due to the "Hydrazine" side reaction where the Nosyl anion attacks the azodicarboxylate instead of the oxyphosphonium species.
-
Q: Is the alcohol secondary or hindered?
-
A: Secondary alcohols react significantly slower. The resting state of the Nosyl anion allows it to attack the DEAD-hydrazine intermediate.
-
Fix:
-
Increase concentration to 0.5 M to favor the bimolecular
step. -
Use Toluene instead of THF; the higher boiling point allows heating to 50°C–80°C if the reaction stalls at RT (common for secondary alcohols).
-
-
Scenario C: "I cannot separate the product from Triphenylphosphine Oxide ( )."
Diagnosis: The classic Mitsunobu curse.
-
Q: Have you tried alternative purification workups?
-
A: Do not rely solely on flash chromatography.
-
Fix 1 (Precipitation): Dissolve the crude residue in a minimum amount of Toluene, then add
(2 equiv). forms a complex with and precipitates out. Filter and concentrate. -
Fix 2 (Reagent Swap): Use DPP (Diphenyl(2-pyridyl)phosphine) . The resulting oxide can be removed by washing the organic layer with dilute aqueous acid (1M HCl), as the pyridine nitrogen protonates and becomes water-soluble.
-
Fix 3 (Tsunoda Reagent): Use CMBP (Cyanomethylenetributylphosphorane).[2] The byproduct is water-soluble and volatile acetonitrile.
-
Advanced Optimization Data
Use this table to select the correct reagent system based on your substrate difficulty.
| Substrate Difficulty | Alcohol Type | Recommended Reagents | Solvent | Temp | Notes |
| Level 1 (Easy) | Primary (MeOH, BnOH) | THF | 0°C | Standard protocol. High yields expected.[3] | |
| Level 2 (Moderate) | Secondary (Cyclohexanol) | THF/Toluene | RT | DIAD is more sterically bulky, reducing side reactions. | |
| Level 3 (Hard) | Steric AA (Val/Ile) or Sec. Alcohol | Benzene/Toluene | 0°C | ADDP betaine is more basic; | |
| Level 4 (Critical) | Tertiary / Null Reactivity | CMBP (Ylide) | Toluene | Reflux | Tsunoda reagents drive difficult alkylations. |
Workflow Visualization: Optimization Logic
Figure 2: Decision Matrix for Troubleshooting Yield and Purity.
References
-
Fukuyama, T., Jow, C.-K., & Cheung, M. (1995). "2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines." Tetrahedron Letters, 36(36), 6373–6374.
-
Tsunoda, T., Yamamiya, Y., & Itô, S. (1995). "1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-Bu3P). A New Reagent System for Mitsunobu Reaction." Tetrahedron Letters, 36(14), 2529–2530.
-
Dandapani, S., & Curran, D. P. (2004). "Separation-Friendly Mitsunobu Reactions: A Microcosm of Recent Developments in Separation Strategies." Chemistry – A European Journal, 10(13), 3130–3141.
-
Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651.
-
Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." Journal of Organic Chemistry, 82(18), 9931–9936.
Sources
Technical Support Center: Troubleshooting the Fukuyama Alkylation of Glycine
Welcome to the Technical Support Center for amino acid functionalization. As a Senior Application Scientist, I have designed this guide to help you systematically troubleshoot and eliminate byproduct side reactions during the Fukuyama alkylation of glycine.
The Fukuyama amine synthesis is a powerful method for converting primary amines to secondary amines without the risk of over-alkylation. By protecting the unhindered primary amine of glycine with a 2-nitrobenzenesulfonyl (nosyl) group, we reduce its nucleophilicity, allowing for controlled mono-alkylation. However, researchers frequently encounter purification bottlenecks due to Mitsunobu byproducts, ester hydrolysis, and malodorous thioethers during deprotection. This guide provides field-proven, self-validating protocols to engineer these side reactions out of your workflow.
Part 1: Frequently Asked Questions (FAQs)
Q: Why is my glycine ester hydrolyzing during the alkylation step?
A: Glycine must be protected at the carboxylate (typically as a tert-butyl or ethyl ester) to prevent it from reacting with the alkylating agent. If you observe hydrolysis, your base is likely too strong or your solvent contains trace water. Switch to strictly anhydrous conditions and use mild, non-nucleophilic bases like
Q: Why use Fukuyama alkylation instead of reductive amination for glycine?
A: Glycine lacks a side chain, making its primary amine highly accessible. Reductive amination often leads to inseparable mixtures of mono- and di-alkylated products. The nosyl group in the Fukuyama protocol sterically and electronically prevents a second alkylation event, guaranteeing
Part 2: Troubleshooting Guide & Causality Analysis
Issue 1: Intractable Mitsunobu Byproducts (TPPO and Hydrazines)
-
Symptom: Your NMR shows massive aromatic contamination, and the alkylated nosyl-glycine co-elutes with triphenylphosphine oxide (TPPO) and DIAD-derived hydrazines.
-
Causality: The standard Mitsunobu reaction relies on
, which oxidizes to TPPO. TPPO is highly crystalline and possesses a polarity nearly identical to many nosyl-protected amino acids, making silica gel chromatography a Sisyphean task. -
The Fix: Substitute
with Tributylphosphine (TBP) or Diphenylpyridinylphosphine (DPPP) . Tributylphosphine oxide is highly water-soluble and can be entirely removed via a simple aqueous acidic wash, eliminating the need for chromatography [3]. Alternatively, bypass the Mitsunobu reaction entirely by using alkyl halides with in acetonitrile [1].
Issue 2: Malodorous and Co-eluting Thioether Byproducts
-
Symptom: The deprotection step generates a foul odor, and the final secondary amine is contaminated with lipophilic thioethers.
-
Causality: Traditional deprotection utilizes thiophenol and a base. The thiolate attacks the nosyl group via
, releasing sulfur dioxide, the free amine, and a diphenyl thioether byproduct. This thioether is highly lipophilic and notoriously difficult to separate from the product. -
The Fix: Replace thiophenol with Thioglycolic Acid and
. The resulting thioether byproduct contains a carboxylic acid moiety. During a basic aqueous workup ( ), this byproduct is deprotonated into a highly water-soluble carboxylate salt, partitioning entirely into the aqueous layer while your pure secondary amine remains in the organic phase [1, 4].
Issue 3: Premature Nosyl Deprotection
-
Symptom: You observe unalkylated secondary amines or degradation products prior to the deliberate deprotection step.
-
Causality: Overly nucleophilic bases (like primary/secondary amines) or harsh inorganic bases at elevated temperatures can attack the sulfur atom of the nosyl group prematurely.
-
The Fix: Utilize activated 4 Å molecular sieves as the sole base during alkylation. The aluminosilicate framework provides intrinsic, mild basicity to scavenge protons without introducing soluble nucleophiles that degrade the nosyl group [2].
Part 3: Visualization of Workflows and Mitigations
Fig 1. Standard Fukuyama alkylation workflow for glycine derivatives.
Fig 2. Logical mitigation pathways for common Fukuyama alkylation side reactions.
Part 4: Data Presentation
Table 1: Comparison of Phosphine Reagents in Fukuyama-Mitsunobu Alkylation
| Phosphine Reagent | Primary Byproduct | Removal Method | Alkylation Yield |
| Triphenylphosphine ( | Triphenylphosphine oxide | Intensive Chromatography | 82 - 85% |
| Diphenylpyridinylphosphine | Pyridinylphosphine oxide | Dilute HCl Wash | 87 - 89% |
| Tributylphosphine (TBP) | Tributylphosphine oxide | Aqueous Acidic Wash | 92 - 95% |
Table 2: Optimization of Nosyl Deprotection Reagents
| Thiol Reagent | Base | Byproduct Characteristics | Odor Profile | Purification Method |
| Thiophenol | Highly lipophilic | Severe | Silica Gel Chromatography | |
| Mercaptoethanol | DBU | Moderately water-soluble | Moderate | Aqueous Wash (Partial) |
| Thioglycolic Acid | Highly water-soluble (Salt) | Minimal | Basic Aqueous Extraction |
Part 5: Optimized Experimental Protocols
Protocol A: Nosylation of Glycine tert-Butyl Ester
-
Preparation: Dissolve Glycine tert-butyl ester hydrochloride (1.0 eq) in anhydrous
( ). -
Base Addition: Add triethylamine (2.5 eq) dropwise at
. Stir for 10 minutes. -
Nosylation: Slowly add 2-nitrobenzenesulfonyl chloride (NsCl, 1.1 eq) in
. -
Workup: Stir at room temperature for 2 hours. Quench with saturated aqueous
. Extract with , wash with brine, dry over , and concentrate.
Protocol B: Chromatography-Free Mitsunobu Alkylation
-
Preparation: Dissolve the nosyl-glycine ester (1.0 eq) and the target aliphatic alcohol (1.2 eq) in anhydrous THF (
) under Argon. -
Activation: Add Tributylphosphine (1.5 eq). Cool the mixture to
. -
Coupling: Add DIAD (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Workup (Self-Validating): Concentrate the solvent. Redissolve in EtOAc and wash twice with
. Causality note: The acid wash completely protonates and extracts the tributylphosphine oxide byproduct into the aqueous layer, leaving the pure alkylated product in the organic layer.
Protocol C: Odorless Deprotection
-
Preparation: Dissolve the N-alkyl-N-nosyl-glycine ester (1.0 eq) in DMF (
). -
Reagent Addition: Add
(3.0 eq) followed by Thioglycolic acid (2.0 eq). -
Reaction: Stir at room temperature for 2-3 hours until TLC indicates complete consumption of the starting material.
-
Workup (Self-Validating): Dilute the mixture with EtOAc and add
(aqueous). Separate the layers. Causality note: The basic conditions ensure the thioether byproduct remains as a water-soluble carboxylate salt in the aqueous layer. The organic layer contains your pure, secondary amine. Wash the organic layer with brine, dry, and concentrate.
References
-
A Novel Scalable Synthesis of Pramipexole, Organic Process Research & Development.[Link]
-
Synthetic strategy for side chain mono-N-alkylation of Fmoc-amino acids promoted by molecular sieves, PubMed. [Link]
-
The Choice of Phosphane Reagent in Fukuyama−Mitsunobu Alkylation, ResearchGate.[Link]
-
Benzoxazepine-type inhibitors for the CBP/p300 bromodomains, Elektronische Hochschulschriften der LMU München.[Link]
Improving solubility of ([(4-Nitrophenyl)sulfonyl]amino)acetic acid
To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Solubilization Strategies for ([(4-Nitrophenyl)sulfonyl]amino)acetic acid
Executive Summary
This compound (CAS: 15054-44-1), often referred to as N-(4-nitrophenylsulfonyl)glycine , presents a classic solubility challenge common to arylsulfonamido-carboxylic acids.[1] Its physicochemical profile is dominated by two ionizable groups: a carboxylic acid (
In its free acid form, the compound exhibits high lattice energy and poor aqueous solubility due to strong intermolecular hydrogen bonding (sulfonamide N-H ··· O=S and COOH dimers). Successful solubilization requires disrupting these interactions via pH manipulation (ionization) , dielectric constant adjustment (cosolvents) , or complexation .
This guide provides troubleshooting workflows to achieve stable solutions for biological assays and formulation.
Part 1: The Solubility Decision Matrix
Before modifying your protocol, determine the optimal solubilization route based on your application.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.[1]
Part 2: Troubleshooting & FAQs
Scenario A: "The compound precipitates immediately upon adding water or acidic buffer."
Root Cause:
The compound exists as a free acid. At pH values below its
Solution: The "pH-Shift" Protocol You must convert the carboxylic acid to its carboxylate anion form.[1]
-
Calculate Molar Equivalents: Determine the moles of your compound.
-
Alkaline Dissolution: Instead of water, add 1.05 equivalents of a mild base (e.g., 0.1 M NaOH, KOH, or Tris base).
-
Why? This deprotonates the COOH group (
), increasing aqueous solubility by orders of magnitude.[1]
-
-
Back-Titration (Optional): Once dissolved, slowly lower the pH to the desired physiological range (7.4), ensuring you do not cross below pH 5.0 where reprecipitation risks increase.[1]
Critical Note: Avoid using strong acids (HCl) to adjust pH downward rapidly, as this creates local "hotspots" of low pH, causing immediate crashing out. Use a weak buffer (e.g., HEPES or PBS) to dilute.
Scenario B: "I need a high-concentration stock solution (100 mM), but it won't dissolve in water even with base."
Root Cause: The ionic strength of the salt form may not be sufficient to overcome the lattice energy at very high concentrations (>50 mM) in pure water, or the "common ion effect" from buffers is reducing solubility.
Solution: Organic Cosolvent Stock (DMSO/DMF) The sulfonamide and nitro groups make the molecule highly soluble in polar aprotic solvents.
Protocol:
-
Primary Solvent: Dissolve the compound in anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) . Solubility > 100 mM is easily achievable.
-
Secondary Dilution: When dosing into aqueous media, ensure the final organic content is < 0.5% (or as tolerated).
-
Prevention of "Crash-Out":
-
Do not add the DMSO stock directly to cold static buffer.
-
Do: Vortex the buffer rapidly while adding the DMSO stock dropwise. This prevents local supersaturation.[1]
-
Table 1: Solvent Compatibility Guide
| Solvent | Solubility Potential | Application Notes |
| Water (pH < 4) | Insoluble | Avoid.[1] Compound exists as neutral solid.[1] |
| Water (pH > 7) | Moderate to High | Requires ionization (Na/K salt).[1] Good for final assay. |
| DMSO | Very High (>200 mM) | Ideal for frozen stocks.[1] Hygroscopic (keep sealed).[1] |
| Ethanol | Moderate | Good for evaporation/coating; less soluble than DMSO. |
| PEG 400 | High | Excellent for animal formulation (IP/Oral gavage).[1] |
Scenario C: "My cells are sensitive to DMSO, and I cannot use high pH."
Root Cause: You are restricted from using the two primary solubility handles (ionization and organic cosolvents).
Solution: Cyclodextrin Complexation
The 4-nitrophenyl group is hydrophobic and sterically suitable for inclusion into the hydrophobic cavity of
Protocol:
-
Prepare a 20% (w/v) solution of Hydroxypropyl-
-cyclodextrin (HP- -CD) in water or PBS. -
Add the compound to this vehicle.
-
Sonicate at 37°C for 30–60 minutes.
-
Filter sterilize (0.22 µm).[1]
Part 3: Mechanistic Insight (The "Why")
To troubleshoot effectively, one must understand the molecule's ionization states. The sulfonamide group (
Figure 2: Ionization states of this compound relative to pH. The Mono-Anion (Species B) is the target for most biological applications.[1]
Part 4: Standard Operating Procedure (SOP) for 10 mM Stock Preparation
Objective: Prepare a stable 10 mM stock solution for biological screening.
Materials:
-
This compound (MW: ~260.22 g/mol )[4]
-
DMSO (Cell culture grade)[1]
-
Phosphate Buffered Saline (PBS), pH 7.4[1]
Steps:
-
Weighing: Weigh 2.6 mg of the compound into a microcentrifuge tube.
-
Primary Solubilization: Add 1.0 mL of 100% DMSO . Vortex vigorously until the solution is clear and yellow (color may vary slightly).
-
Check: Inspect for floating crystals under a light source.
-
-
Storage: Aliquot this 10 mM stock and store at -20°C.
-
Usage (Dilution):
-
To achieve 100 µM in assay: Dilute 10 µL of Stock into 990 µL of warm PBS.
-
Observation: If a precipitate forms (cloudiness), the concentration exceeds the aqueous solubility limit of the free acid.
-
Correction: If precipitation occurs, repeat the dilution using PBS adjusted to pH 8.0, or reduce the final concentration.
-
References
-
PubChem. (n.d.).[1] Compound Summary: N-(4-Nitrophenylsulfonyl)glycine (CID 3312687).[1] National Library of Medicine. Retrieved from [Link]
- Perlovich, G. L., et al. (2012). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data. (General principles of sulfonamide solubility).
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. (Foundational theory on solubility handles).[1]
- Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
Sources
Technical Support Center: Minimizing Racemization During N-Alkylation of Sulfonamides
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the loss of enantiomeric purity during the N-alkylation of chiral sulfonamides (such as
This guide synthesizes field-proven mechanistic insights to help you troubleshoot failures and design self-validating, racemization-free protocols.
Part 1: Diagnostic FAQs (Understanding the Root Cause)
Q1: Why does my chiral
Q2: How does switching to a Nosyl (o-NBS) protecting group prevent this enolization?
A2: The o-nitrobenzenesulfonyl (Nosyl or o-NBS) group introduces strong electron-withdrawing inductive and resonance effects, drastically lowering the sulfonamide NH
Q3: I am using the Mitsunobu reaction with a chiral secondary alcohol. Why am I observing partial racemization instead of complete inversion?
A3: The Mitsunobu reaction is designed to proceed via a concerted
Part 2: Data Presentation & Strategy Selection
Table 1: Sulfonamide Protecting Group Comparison
| Protecting Group | NH | Required Base Strength | Racemization Risk ( | Recommended Alkylation Method |
| Tosyl (Ts) | ~11 | Strong (NaH, KOH) | High | Not recommended for chiral substrates |
| Nosyl (o-NBS) | ~5–7 | Mild (K₂CO₃, DBU) | Very Low | Base-mediated or Mitsunobu |
| 2,4-Dinitro (dNBS) | ~4–5 | Very Mild (NaHCO₃) | None | Mitsunobu |
Table 2: Ester Cleavage Methods Post-Alkylation
Note: Deprotecting the ester of an N-alkylated amino acid is a common secondary point of failure for racemization.
| Cleavage Reagent | Mechanism | Racemization Risk | Causality |
|---|
| LiOH / NaOH (aq) | Saponification | High (8-10%) | N-alkyl steric hindrance slows attack; base abstracts
Part 3: Visualizing the Workflows
Mechanistic divergence in sulfonamide N-alkylation: Base-induced racemization vs. neutral Mitsunobu.
Decision matrix for selecting N-alkylation and subsequent deprotection strategies.
Part 4: Validated Experimental Protocols
Protocol 1: Racemization-Free Mitsunobu N-Alkylation of o-NBS Amino Acids
Causality Focus: This protocol operates under strictly neutral conditions, utilizing the redox driving force of PPh₃/DIAD to form C-N bonds without risking enolization[3].
-
Preparation : Dissolve the chiral o-NBS protected amino acid ester (1.0 eq), chiral secondary alcohol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (0.1 M).
-
Thermal Control : Cool the reaction flask to 0 °C. Why? Adding the azodicarboxylate at room temperature can lead to thermal degradation of the betaine intermediate, reducing the yield of the desired
pathway. -
Activation : Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.5 eq).
-
Propagation : Stir at 0 °C for 30 minutes, then warm to room temperature for 6-8 hours.
-
Validation Check : The reaction is self-validating; the formation of triphenylphosphine oxide (TPPO) as a white precipitate indicates the phosphine is successfully undergoing oxidation, driving the
inversion[4]. -
Workup : Concentrate under reduced pressure, suspend in cold ether to precipitate bulk TPPO, filter, and purify via silica gel chromatography.
Protocol 2: Mild Base-Mediated Alkylation and Ester Cleavage
Causality Focus: When primary alkyl halides must be used, mild bases are required. Subsequent ester deprotection must avoid saponification to prevent late-stage racemization[1].
-
Alkylation : Dissolve the o-NBS amino acid methyl ester (1.0 eq) in anhydrous DMF. Add DBU (1.5 eq) and the alkylating agent (e.g., dimethyl sulfate or alkyl halide, 2.0 eq). Stir at room temperature for 2 hours.
-
Workup : Quench with saturated aqueous NH₄Cl, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Racemization-Free Cleavage : Dissolve the crude N-alkylated methyl ester in anhydrous EtOAc (0.2 M). Add anhydrous Lithium Iodide (LiI, 5.0 eq).
-
Reflux : Heat the mixture to reflux for 16 hours. Why? The iodide ion acts as a soft nucleophile, selectively attacking the hard methyl carbon of the ester via
, releasing the carboxylate without any basic additives[1]. -
Validation Check : Analyze via chiral HPLC. You should observe >99% ee, confirming that the avoidance of hydroxide bases preserved the
-stereocenter.
References
-
Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis Source: The Journal of Organic Chemistry - ACS Publications 1
-
Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides Source: The Journal of Organic Chemistry - ACS Publications 5
-
Mitsunobu reactions of n-alkyl and n-acyl sulfonamides-an efficient route to protected amines Source: Penn State Research Database (Tetrahedron Letters) 4
-
Mitsunobu Reaction Source: Organic Chemistry Portal 3
-
A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy Source: TCI Chemicals 2
Sources
Technical Support Center: Purification of N-Alkylated Nosyl-Glycine Derivatives
Ticket ID: TCH-NSYL-GLY-001 Subject: Advanced Purification Protocols for Fukuyama Synthesis Intermediates Assigned Scientist: Senior Application Scientist, Peptide & Small Molecule Division
Executive Summary & Chemical Logic
You are likely working with N-alkylated Nosyl-glycine derivatives (Structure:
The purification of these intermediates is distinct from standard peptide synthesis because of the 2-nitrobenzenesulfonyl (Nosyl or o-Ns) group. Unlike standard protecting groups (Boc, Fmoc), the Nosyl group is not just a shield; it is an electronic activator that fundamentally alters the physicochemical properties of the molecule.
The Purification "Cheat Code": Acidity Switching
The most common failure mode is relying solely on silica chromatography. You must exploit the
-
Starting Material (
): The sulfonamide proton is acidic ( ) due to the electron-withdrawing nitro group. It is soluble in aqueous base. -
Product (
): The N-alkylation replaces the acidic proton. It is neutral and insoluble in aqueous base.
Core Purification Workflows
Protocol A: The "Acid-Base" Extraction (Removing Unreacted Starting Material)
Use this protocol immediately after the alkylation reaction (Mitsunobu or Alkyl Halide) to remove unreacted Nosyl-glycine.
Why this works: Unreacted Nosyl-glycine deprotonates in mild base, becoming a water-soluble salt. The alkylated product remains organic.
| Step | Action | Technical Note (The "Why") |
| 1 | Dilute | Dilute reaction mixture with Ethyl Acetate (EtOAc) or DCM . Avoid ether if possible (solubility issues). |
| 2 | Base Wash | Wash the organic layer 2x with 0.5M - 1M |
| 3 | Monitor | Check the aqueous layer by TLC (acidify a small aliquot to check for precipitation of starting material). |
| 4 | Brine/Dry | Wash organic layer with brine, dry over |
Protocol B: The "Magnesium Trap" (Removing Triphenylphosphine Oxide)
Use this if you performed a Mitsunobu reaction.[2][3][4][5]
Mechanism:
Required Reagents: Anhydrous
-
Concentrate the crude Mitsunobu reaction mixture.
-
Redissolve the residue in a minimal amount of THF or Toluene (approx. 2-3 mL per gram of crude).
-
Add 2.0 - 2.5 equivalents of
relative to the amount of expected. -
Reflux the mixture for 1-2 hours (or stir vigorously at 50°C).
-
Cool to room temperature, then chill to 0°C.
-
Filter the resulting white precipitate over a Celite pad.
-
Precipitate: Contains the
complex.[3] -
Filtrate: Contains your purified N-alkylated Nosyl-glycine.
-
Visual Decision Pathways
Workflow 1: General Purification Logic
Caption: Logical flow for selecting the correct purification module based on synthesis method.
Workflow 2: The Acidity Switch Mechanism
Caption: Mechanism of separating unreacted starting material (SM) using pH manipulation.
Troubleshooting & FAQs
Q1: My product co-elutes with Triphenylphosphine Oxide ( ) on silica. What now?
Diagnosis: This is the classic Mitsunobu curse.
-
Switch Solvent System:
moves differently in Toluene/Acetone or DCM/MeOH compared to Hexane/EtOAc. Try running a TLC in Toluene:Acetone (4:1). -
Use the
Protocol: See Protocol B above. This is chemically superior to trying to separate them chromatographically [2]. -
Alternative: Use Zinc Chloride (
) in Ethanol.[6][7] It forms a similar precipitate ( ) that can be filtered off [3].[6][7]
Q2: I see a "double spot" for my product on TLC/LCMS. Is it a diastereomer?
Diagnosis: Likely Rotamers .
Explanation: The Nosyl group is bulky, and the N-alkylation creates a tertiary sulfonamide. Rotation around the
Q3: The base wash didn't remove the starting material.
Diagnosis: The base was too weak or the extraction wasn't thorough. Solution:
-
Ensure you are using at least 0.5M concentration. Saturated
( ) might be too borderline for some Nosyl-amides ( ). Switch to ( ). -
Check Solubility: If your starting material is very lipophilic (e.g., long chain ester on the glycine), it might partition into the organic layer despite being deprotonated. Increase the volume of the aqueous phase or add a small amount of MeOH to the aqueous phase to help solvation of the salt.
Q4: Can I use the Dinitro- (DNs) group instead of Nosyl- (Ns)?
Answer: Yes. 2,4-Dinitrobenzenesulfonyl (DNs) is more acidic and even easier to alkylate and deprotect. Impact on Purification: The acidity difference is more pronounced, making the base wash (Protocol A) even more efficient. However, DNs derivatives are often less soluble in organic solvents.
References
-
Fukuyama, T., Jow, C. K., & Cheung, M. (1995).[8] 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373–6374.
-
D. E. Hein, et al. (2024). Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling. Organic Process Research & Development.
-
Bates, R. H., et al. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936.
-
Kan, T., & Fukuyama, T. (2004).[9] Ns strategies: a highly versatile synthetic method for amines. Chemical Communications, (4), 353-359.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CA2222854A1 - Triphenylphosphine oxide complex process - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. acs.figshare.com [acs.figshare.com]
- 6. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Overcoming Steric Hindrance in Ns-Gly-OH Coupling
Executive Summary
You are likely accessing this guide because you are experiencing low conversion when coupling Ns-Gly-OH (2-nitrobenzenesulfonyl-glycine) to a resin or a peptide fragment.
The Scientific Paradox: Glycine (
-
N-Methylated/N-Alkylated Residues: Common in Fukuyama synthesis or peptoid construction.
-
Bulky Resins: (e.g., 2-chlorotrityl chloride loaded with a secondary amine).
-
Aggregation: Intermolecular H-bonding masking the reactive site.
This guide provides high-fidelity protocols to overcome these specific barriers, leveraging the unique electronic properties of the Nosyl group.
Module 1: Diagnostic & Decision Matrix
Before altering your chemistry, identify the specific bottleneck using this logic flow.
Figure 1: Decision matrix for selecting the optimal coupling strategy based on nucleophile hindrance.
Module 2: The "Secret Weapon" – Ns-Gly-Cl (Acid Chloride)
Unlike Fmoc- or Boc-protected amino acids, which can decompose into oxazolones (leading to racemization or termination) when converted to acid chlorides, Ns-protected amino acids do not form oxazolones due to the sulfonamide structure. This allows you to generate the highly reactive Ns-Gly-Cl species safely.
Why this works: The acid chloride is significantly smaller and more electrophilic than the bulky OBt/OAt active esters formed by HATU, allowing it to penetrate the steric shield of N-methylated amines.
Protocol A: In-Situ Acid Chloride Generation (The "Ghosez" Method)
Use this for extremely difficult couplings where HATU fails.
Reagents:
-
Ns-Gly-OH (3.0 eq)
-
1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez’s Reagent) (3.0 eq)
-
Collidine (Sym-collidine) (6.0 eq)
-
Solvent: Dry DCM or THF (Avoid DMF for the activation step if possible)
Step-by-Step:
-
Activation: Dissolve Ns-Gly-OH in dry DCM under
. Add Ghosez’s reagent dropwise. Stir for 15 minutes at room temperature. (Verification: TLC will show conversion to the acid chloride). -
Coupling: Add the solution directly to the resin-bound hindered amine (swelled in DCM).
-
Base Addition: Immediately add Collidine.
-
Reaction: Shake for 1–2 hours.
-
Wash: DCM (3x), DMF (3x).
Critical Note: Do not use DIPEA with acid chlorides if possible; Collidine is a non-nucleophilic base that minimizes side reactions.
Module 3: Enhanced Uronium Activation (HATU/HOAt)
If you prefer standard coupling reagents, you must switch from HOBt to HOAt (1-Hydroxy-7-azabenzotriazole). The nitrogen in the pyridine ring of HOAt creates a "neighboring group effect" (chelation) that accelerates the reaction by up to 10x compared to HOBt.
Protocol B: The "Magic Solvent" Approach
Use this if you suspect aggregation (beta-sheet formation) is the cause of hindrance.
Reagents:
-
Ns-Gly-OH (4.0 eq)
-
HATU (3.9 eq)[1]
-
HOAt (4.0 eq) - Optional but recommended
-
DIPEA (8.0 eq)[1]
-
Solvent: DMF : NMP (1:1) OR DMF : HFIP (9:1)
Step-by-Step:
-
Pre-activation: Dissolve Ns-Gly-OH, HATU, and HOAt in the solvent mixture. Add DIPEA.
-
Color Check: The solution should turn yellow/orange (formation of the activated ester). Let stand for exactly 2 minutes. Do not wait longer than 5 minutes or the active ester may hydrolyze or rearrange.
-
Coupling: Add to the resin.
-
Heat (Optional): For sterically hindered N-methyl amines, microwave irradiation at 50°C for 20 minutes is highly effective.
-
Caution: Ns-groups are stable to heat, but ensure your resin (e.g., 2-CTC) is stable at this temperature.
-
Module 4: Troubleshooting & FAQs
Q1: I see a "double hit" or mass +224 Da in my LCMS. What is this?
A: This is likely double sulfonylation or the presence of unwashed Ns-Cl if you performed the Ns-protection yourself.
-
Correction: However, in the context of coupling Ns-Gly-OH, a mass anomaly usually indicates incomplete coupling followed by capping, or retention of the Ns group. Ensure you are looking for the mass of the protected peptide. The Ns group adds significant mass (+185 Da for 2-nitrobenzenesulfonyl).
Q2: Why not use EDC/HOBt?
A: EDC/HOBt generates a urea byproduct and is kinetically too slow for hindered amines (like N-methyl Valine). The half-life of the active ester is long, but the reaction rate with a hindered nucleophile is negligible, leading to hydrolysis by trace water before the coupling occurs.
Q3: Can I use the Fukuyama N-alkylation conditions during the coupling?
A: No. Distinguish between two steps:
-
Coupling: Attaching Ns-Gly-OH to the chain (Amide bond formation).
-
Alkylation: Reacting the Ns-Gly-Nitrogen with an alcohol/halide (Mitsunobu).[2]
-
Warning: If you have free Ns-Gly-OH and add Mitsunobu reagents (DEAD/PPh3), you will likely form an ester or anhydride, not a peptide bond efficiently. Stick to HATU or Acid Chlorides for the amide bond.
Q4: The Ns-group is electron-withdrawing. Does this help or hurt?
A: It helps the coupling efficiency of Ns-Gly-OH. The sulfonyl group pulls electron density from the alpha-amine, which inductively pulls density from the carbonyl carbon, making it more electrophilic (more reactive) than a standard Fmoc-Gly-OH. If your reaction is failing, it is almost certainly due to the steric bulk of the amine partner , not the Ns-Gly-OH.
Quantitative Comparison of Activation Methods
| Method | Reagents | Reactivity | Risk of Racemization* | Recommended For |
| Standard | HBTU / DIPEA | Moderate | Low | Primary amines, unhindered. |
| High-Power | HATU / HOAt / DIPEA | High | Low | N-methyl amino acids, hindered resins. |
| Acid Chloride | SOCl2 or Ghosez / Collidine | Very High | Negligible (for Ns-AA) | Extremely hindered amines (e.g., Aib, N-Me-Val). |
| Fluoride | TFFH / DIPEA | High | Low | Aib-Aib couplings. |
*Note: Glycine is achiral, so racemization is not a concern for Ns-Gly-OH itself, but these conditions apply if coupling chiral Ns-amino acids.
Visualizing the Pathway
The following diagram illustrates the chemical pathway and where the specific "Acid Chloride" advantage lies for Ns-Amino Acids.
Figure 2: Mechanistic advantage of Ns-protection. Unlike carbamates (Fmoc/Boc), Sulfonamides (Ns) prevent oxazolone formation, allowing the use of highly reactive acid chlorides.
References
-
Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374.[3]
-
Albericio, F., & Boman, J. M. (1999). Preparation of Amino Acid Chlorides.[2][3] The Peptides: Analysis, Synthesis, Biology.
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[4][5][6] Journal of the American Chemical Society, 115(10), 4397-4398.
-
BenchChem Technical Support. (2025). Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
-
Miller, S. C., & Scanlan, T. S. (1998). o-Nitrobenzenesulfonyl Chloride (NsCl): A Universal Reagent for the Synthesis of Amines and Amides. Journal of the American Chemical Society.
Sources
Validation & Comparative
1H NMR spectrum analysis of ([(4-Nitrophenyl)sulfonyl]amino)acetic acid
An In-Depth Guide to the 1H NMR Spectrum Analysis of ([(4-Nitrophenyl)sulfonyl]amino)acetic acid
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation. It delves into the causal relationships between molecular structure and spectral features, offers a comparative analysis with a structurally similar compound, and provides a robust experimental protocol to ensure data integrity and reproducibility.
Introduction: The Role of NMR in Structural Elucidation
In the landscape of modern chemical and pharmaceutical research, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure. For a given molecule, the ¹H NMR spectrum provides a wealth of information, revealing the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (spin-spin coupling), and their relative quantities (integration).
This guide focuses on this compound, a molecule that incorporates several key functional groups: a para-substituted aromatic ring, a sulfonamide linkage, and a glycine-derived carboxylic acid. Analyzing its spectrum allows us to explore the interplay of strong electron-withdrawing effects and the characteristic signals of an amino acid backbone.
Structural Analysis of this compound
The structure of the target molecule is foundational to predicting and interpreting its ¹H NMR spectrum. The key proton environments are labeled below.
Caption: Structure of this compound with key protons labeled.
Predicted ¹H NMR Spectral Features
The spectrum can be deconstructed into four primary regions corresponding to the different types of protons. The choice of a polar aprotic solvent like DMSO-d₆ is crucial for this analysis, as it is capable of dissolving the acidic compound while also allowing for the observation of exchangeable protons (NH and OH).
-
Aromatic Protons (HA/HA' & HB/HB'):
-
Chemical Shift: These protons are located on a benzene ring substituted with two powerful electron-withdrawing groups: a nitro group (-NO₂) and a sulfonyl group (-SO₂R). The nitro group, in particular, strongly deshields the ortho and para protons through resonance and inductive effects[1][2]. The sulfonyl group also contributes significantly to this deshielding. Consequently, these protons are expected to resonate at very high chemical shifts (downfield), likely in the 8.0-8.5 ppm range.
-
Multiplicity: The para-substitution pattern creates a symmetrical AA'BB' spin system. Protons HA and HA' are chemically equivalent, as are HB and HB'. Due to coupling between adjacent protons (HA to HB, a three-bond or ortho coupling), the signal will appear as two distinct doublets[3]. The protons ortho to the nitro group (HB/HB') are expected to be the most deshielded and appear at a higher ppm value than the protons ortho to the sulfonyl group (HA/HA')[1]. The coupling constant (J) for this ortho coupling is typically around 7-10 Hz[3].
-
-
Methylene Protons (-CH₂-):
-
Chemical Shift: These two protons are part of the glycine backbone. They are adjacent to both the sulfonamide nitrogen and the carboxylic acid group. The electronegativity of these groups will deshield the methylene protons, shifting them downfield from a typical aliphatic C-H signal. A predicted range would be ~3.8-4.2 ppm .
-
Multiplicity: In an achiral solvent and under conditions of free rotation, these two protons are chemically and magnetically equivalent. Therefore, they are expected to appear as a sharp singlet . They do not have any adjacent, non-equivalent protons to couple with.
-
-
Amine Proton (-NH-):
-
Chemical Shift: The chemical shift of the sulfonamide proton is highly variable and depends on solvent, concentration, and temperature. In DMSO-d₆, it is less likely to undergo rapid exchange compared to protic solvents and should be observable. It is expected to appear as a broad signal, potentially in the 5.0-9.0 ppm range[3].
-
Multiplicity: It will likely appear as a broad singlet . While it could theoretically couple to the adjacent methylene protons, this coupling is often not resolved due to quadrupole broadening from the adjacent ¹⁴N nucleus and/or chemical exchange.
-
-
Carboxylic Acid Proton (-COOH):
-
Chemical Shift: This is the most acidic proton in the molecule and will therefore be the most deshielded. It will appear at a very high chemical shift, typically >10 ppm , and often as a very broad signal.
-
Multiplicity: It will appear as a very broad singlet due to rapid chemical exchange.
-
Summary of Predicted ¹H NMR Data
| Proton Type | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Integration |
| Aromatic (HA, HA') | ~8.1-8.3 | Doublet (d) | 2H |
| Aromatic (HB, HB') | ~8.3-8.5 | Doublet (d) | 2H |
| Methylene (-CH₂-) | ~3.8-4.2 | Singlet (s) | 2H |
| Amine (-NH-) | 5.0-9.0 (broad) | Singlet (s, broad) | 1H |
| Carboxylic Acid (-COOH) | >10 (very broad) | Singlet (s, broad) | 1H |
Comparative Analysis: The Electronic Impact of the Aromatic Substituent
To better understand the influence of the nitrophenylsulfonyl group, a comparative analysis with a similar, well-characterized compound is invaluable. N-p-Tosyl-Glycine is an ideal candidate, as it replaces the electron-withdrawing nitro group with a weakly electron-donating methyl group[4].
Caption: Structure of the comparative compound, N-p-Tosyl-Glycine.
Key Spectral Differences:
-
Aromatic Region: The primary difference lies here. The methyl group on the tosyl ring is electron-donating, which shields the aromatic protons relative to benzene. This contrasts sharply with the strong deshielding effect of the nitro group. As a result, the aromatic protons of N-p-Tosyl-Glycine will appear at a much lower chemical shift (upfield), typically in the 7.3-7.8 ppm range. The AA'BB' pattern of two doublets will persist.
-
Methyl Protons: N-p-Tosyl-Glycine will exhibit a new signal, a sharp singlet integrating to 3H, corresponding to the methyl group protons. This signal typically appears around 2.3-2.4 ppm [3].
-
Aliphatic and Exchangeable Protons: The chemical shifts of the -CH₂-, -NH-, and -COOH protons will be subtly affected by the change in the electronic nature of the aromatic ring, but the difference will be less dramatic than in the aromatic region.
Comparative Data Summary
| Proton Type | This compound (δ, ppm) | N-p-Tosyl-Glycine (δ, ppm) | Rationale for Difference |
| Aromatic Protons | ~8.1 - 8.5 | ~7.3 - 7.8 | Strong deshielding by -NO₂ vs. weak shielding by -CH₃. |
| Methylene (-CH₂-) | ~3.8 - 4.2 | ~3.7 - 4.1 | Minor electronic effect transmitted through the sulfonamide. |
| Methyl (-CH₃) | N/A | ~2.3 - 2.4 | Presence of the tosyl methyl group. |
| Exchangeable (-NH, -COOH) | Broad, variable | Broad, variable | Similar behavior, minor shifts expected. |
Experimental Protocol for High-Resolution ¹H NMR
Adherence to a rigorous experimental protocol is paramount for obtaining high-quality, interpretable NMR data. This protocol is designed to be a self-validating system.
Caption: Experimental workflow for ¹H NMR analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample into a clean, dry vial[5]. Using too high a concentration can increase solution viscosity and lead to broader spectral lines[6][7].
-
Add approximately 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice for its ability to dissolve a wide range of compounds and for its high boiling point. Its residual proton signal appears around 2.50 ppm.
-
Add an internal reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm)[6].
-
Vortex the vial until the sample is completely dissolved. A homogenous solution is critical for achieving high resolution[5].
-
Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This step removes any particulate matter that can degrade spectral quality by distorting the magnetic field homogeneity[7].
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer. The instrument will "lock" onto the deuterium signal from the solvent, which stabilizes the magnetic field.
-
Perform shimming, an automated or manual process that optimizes the homogeneity of the magnetic field across the sample volume to achieve narrow, symmetrical peak shapes.
-
Acquire the initial ¹H NMR spectrum. Key parameters include an appropriate number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio and a sufficient relaxation delay (e.g., 1-5 seconds) to allow for full magnetization recovery between pulses.
-
-
Confirmation of Exchangeable Protons (D₂O Exchange):
-
Carefully remove the NMR tube from the spectrometer.
-
Add 1-2 drops of deuterium oxide (D₂O) to the sample. Cap and gently invert the tube several times to mix.
-
Re-acquire the ¹H NMR spectrum. The acidic protons of the -NH and -COOH groups will exchange with the deuterium from the D₂O.
-
Self-Validation: The signals corresponding to the -NH and -COOH protons will significantly diminish or disappear entirely in the second spectrum, confirming their identity as exchangeable protons. A new, broad peak for HOD (a mix of H₂O and D₂O) will likely appear between 3-5 ppm.
-
-
Data Processing:
-
Apply phase and baseline corrections to the acquired spectrum to ensure accurate peak shapes and integration.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all peaks to determine the relative ratios of the protons in each unique environment.
-
Assign each signal in the spectrum to the corresponding protons in the molecular structure based on chemical shift, multiplicity, and integration.
-
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information. A systematic analysis, grounded in the fundamental principles of chemical shift and spin-spin coupling, allows for the complete assignment of its proton signals. The strong deshielding effects of the nitrophenylsulfonyl moiety dominate the aromatic region, providing a clear diagnostic signature. By employing a comparative analysis with a structurally related analog like N-p-Tosyl-Glycine, the specific electronic contributions of the aromatic substituent are highlighted. Following the detailed experimental protocol ensures the acquisition of high-fidelity data, with the D₂O exchange step providing an internal validation for the assignment of labile protons. This comprehensive approach exemplifies the power of NMR spectroscopy as a cornerstone of modern chemical analysis.
References
-
Title: Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments Source: Chemistry Stack Exchange URL: [Link]
-
Title: NMR Sample Preparation Source: University of Sheffield URL: [Link]
-
Title: NMR Sample Preparation: The Complete Guide Source: Organomation URL: [Link]
-
Title: Sample preparation for NMR measurements and points to keep in mind Source: JEOL URL: [Link]
-
Title: Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron‐Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Source: Chemistry – An Asian Journal URL: [Link]
-
Title: How to Get a Good 1H NMR Spectrum Source: University of Rochester, Department of Chemistry URL: [Link]
-
Title: Sample Preparation - Max T. Rogers NMR Facility Source: Michigan State University URL: [Link]
-
Title: Chemical shifts Source: University of Regensburg URL: [Link]
-
Title: ¹H NMR Chemical Shifts for Common Functional Groups Source: e-PG Pathshala URL: [Link]
Sources
Comparative Mass Spectrometric Analysis of N-p-Nosylglycine: Fragmentation Dynamics and Stability Profiling
Executive Summary & Diagnostic Context
N-p-Nosylglycine (N-(4-nitrobenzenesulfonyl)glycine) represents a critical intermediate in peptide synthesis and peptidomimetic drug design. While the ortho-isomer (o-Nosyl) is the standard reagent for the Fukuyama amine synthesis due to its optimized cleavage kinetics, the para-isomer (p-Nosyl) is frequently employed as a robust protecting group for kinetic studies or as a stable reference standard in impurity profiling.
Distinguishing N-p-Nosylglycine from its analogs—specifically N-Tosylglycine (Ts-Gly) and N-Benzenesulfonylglycine (Bs-Gly)—requires a precise understanding of its gas-phase ion chemistry. This guide provides a definitive comparison of fragmentation patterns, focusing on the electronic influence of the p-nitro group versus the p-methyl group of the Tosyl analog.
Key Diagnostic Differentiators
-
Mass Shift: +31 Da shift relative to N-Tosylglycine.
-
Ionization: Significantly enhanced ionization in Negative Mode (ESI-) due to the electron-withdrawing p-nitro group increasing sulfonamide acidity.
-
Fragmentation: Distinctive
extrusion pathways and nitro-specific neutral losses ( , ).
Theoretical Framework: Sulfonamide Fragmentation Mechanics
To interpret the spectrum of N-p-Nosylglycine, one must apply the "Sulfonamide Rule" of ESI-MS. Sulfonamides generally fragment via S-N bond cleavage, but the pathway is heavily dictated by the stability of the resulting ions.
The Mechanism of Extrusion
Unlike simple amides, sulfonamides in positive ionization mode (
Comparative Analysis: N-p-Nosylglycine vs. Alternatives
The following data compares N-p-Nosylglycine against its most common analog, N-Tosylglycine.
Physicochemical & Mass Properties
| Feature | N-p-Nosylglycine (Ns-Gly) | N-Tosylglycine (Ts-Gly) | Differentiation |
| Formula | Ns-Gly has +1 N, +2 O, -1 C, -3 H | ||
| Monoisotopic Mass | 260.0103 | 229.0409 | |
| 261.0176 | 230.0482 | Distinct parent ions | |
| 259.0030 | 228.0336 | Ns-Gly is more acidic (better sensitivity) | |
| Electronic Effect | Electron Withdrawing ( | Electron Donating ( | Affects fragmentation energy |
Fragmentation Fingerprint (CID MS/MS)
The presence of the Nitro group introduces unique fragments not seen in Tosyl derivatives.
| Fragment Type | Ns-Gly ( | Ts-Gly ( | Mechanism / Notes |
| Parent Ion | 261 | 230 | Protonated molecule |
| Desulfonated | 197 ( | 166 ( | Loss of |
| Sulfonyl Cation | 186 ( | 155 ( | Diagnostic Peak. Cleavage of S-N bond. |
| Aryl Cation | 122 ( | 91 ( | Ts-Gly forms stable Tropylium ion (91). Ns-Gly forms unstable phenyl cation. |
| Glycine Immonium | 30 ( | 30 | Common to both (low mass cutoff often hides this). |
| Nitro Loss | 215 ( | N/A | Loss of |
Critical Insight: In N-Tosylglycine, the
91 peak (Tropylium) is often the base peak in high-energy CID. In N-p-Nosylglycine, the122 peak is far less intense due to the destabilizing effect of the nitro group on the phenyl cation. Instead, look for the 186 (sulfonyl) and 197 (desulfonated amine) ions.
Experimental Protocol: Self-Validating Workflow
To ensure data integrity and avoid "in-source" fragmentation artifacts, follow this validated protocol.
Sample Preparation & Ionization
-
Solvent: 50:50 Methanol:Water + 0.1% Formic Acid.
-
Why: Methanol aids solubility of the aromatic ring; water/formic acid promotes protonation for ESI+.
-
-
Concentration: 1-10 µM. Avoid high concentrations to prevent dimer formation (
at 521).
Instrument Parameters (Triple Quadrupole / Q-TOF)
-
Polarity: Run both Positive and Negative modes.
-
Collision Energy (CE): Ramp from 10 eV to 40 eV.
-
Low CE (10-15 eV): Preserves Parent Ion (
261). -
High CE (30-40 eV): Forces
extrusion and ring cleavage.
-
Logical Workflow for Identification
Application in Drug Development: Impurity Profiling
In the context of the Fukuyama Amine Synthesis , N-p-Nosylglycine is a potential byproduct if glycine is used as a linker or scavenger.
-
Reaction Monitoring: During the deprotection step (using thiophenol/DBU), the disappearance of the peak at
259 (ESI-) is the primary indicator of reaction completion. -
False Positive Alert: Be aware of the Meisenheimer Complex . If the reaction is quenched incompletely, you may observe a transient adduct of the Nosyl group + Thiol, which will have a mass significantly higher than the starting material.
-
Isomer Warning: If you are using the standard Fukuyama reagent (2-nitrobenzenesulfonyl chloride), the mass spectrum will be isobaric (identical mass) to the p-Nosyl isomer.
-
Differentiation: The o-Nosyl isomer often shows a characteristic "Ortho Effect" loss of
( ) or water ( ) which is sterically impossible for the p-Nosyl isomer described here.
-
References
-
Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters. Link
-
Holčapek, M., Jirásko, R., & Lísa, M. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Chromatography A. Link
-
Niessen, W. M. A. (2003). Fragmentation of sulfonamides in liquid chromatography/mass spectrometry. Mass Spectrometry Reviews.[1] Link
-
Organic Chemistry Portal. (n.d.). Protecting Groups: Sulfonamides.Link
Sources
A Comparative Guide to the Deprotection of p-Nosyl and o-Nosyl Glycine: A Deep Dive into Reaction Kinetics and Mechanistic Nuances
For Immediate Release to the Scientific Community
In the landscape of modern synthetic chemistry, particularly in the intricate field of peptide synthesis and drug development, the judicious selection of protecting groups is a critical determinant of success. The nitrobenzenesulfonyl (Nosyl or Ns) group has emerged as a versatile and robust tool for the protection of primary and secondary amines, including the pivotal amino acid, glycine.[1] Its popularity stems from its stability under a range of reaction conditions and, most notably, its facile cleavage under mild, nucleophilic conditions. This attribute grants it orthogonality to other common amine protecting groups like Boc and Cbz.[1]
This technical guide, prepared for researchers, scientists, and drug development professionals, provides an in-depth comparison of the deprotection speeds of para-nitrobenzenesulfonyl (p-Nosyl) and ortho-nitrobenzenesulfonyl (o-Nosyl) protected glycine. We will explore the underlying mechanistic principles, analyze the electronic and steric factors that govern the deprotection rates, and provide detailed experimental protocols.
The Mechanism of Nosyl Group Deprotection: A Nucleophilic Aromatic Substitution (SNAr) Pathway
The cleavage of both p-Nosyl and o-Nosyl groups from a protected amine proceeds via a well-established nucleophilic aromatic substitution (SNAr) mechanism.[2] This reaction is initiated by the attack of a soft nucleophile, typically a thiol such as thiophenol or mercaptoethanol, on the ipso-carbon of the nitrobenzenesulfonyl ring. The strong electron-withdrawing nature of the nitro group, whether in the ortho or para position, renders the aromatic ring electron-deficient and thus susceptible to nucleophilic attack.
The key intermediate in this process is a resonance-stabilized Meisenheimer complex.[2][3] The negative charge introduced by the attacking nucleophile is delocalized onto the nitro group, which significantly stabilizes the intermediate and facilitates the reaction. Subsequent collapse of the Meisenheimer complex results in the cleavage of the sulfur-nitrogen bond, releasing the free amine and forming a diaryl sulfide byproduct.
Caption: General mechanism for the deprotection of Nosyl-glycine via a Meisenheimer intermediate.
Comparison of Deprotection Speeds: Electronic vs. Steric Effects
While both p-Nosyl and o-Nosyl groups are readily cleaved, their relative deprotection speeds are influenced by a delicate interplay of electronic and steric factors.
Electronic Effects: The position of the electron-withdrawing nitro group is paramount. In both isomers, the nitro group effectively stabilizes the negative charge of the Meisenheimer intermediate through resonance, a key requirement for activating the ring towards nucleophilic attack.[4] Theoretical considerations and experimental evidence from related SNAr reactions suggest that the activating effect of a nitro group is strong from both the ortho and para positions.
Steric Effects: The primary differentiator between the two isomers is the steric environment around the sulfonyl group. In the case of o-Nosyl glycine, the nitro group is positioned adjacent to the site of nucleophilic attack. This proximity can introduce steric hindrance, potentially impeding the approach of the thiol nucleophile to the ipso-carbon.[5] Conversely, the p-Nosyl group, with the nitro group situated further away from the reaction center, presents a less sterically congested environment.
Based on the fundamental principles of SNAr reactions, it is reasonable to postulate that the deprotection of p-Nosyl glycine is likely to proceed at a faster rate than that of o-Nosyl glycine . The reduced steric hindrance in the para isomer allows for a more facile approach of the nucleophile, leading to a lower activation energy for the formation of the Meisenheimer complex.
It is crucial to note that while this is a sound theoretical deduction, direct kinetic studies comparing the deprotection of p-Nosyl and o-Nosyl glycine are not extensively available in the reviewed literature. The actual rate difference may also be influenced by the specific reaction conditions, such as the nature of the thiol, base, and solvent employed.
Experimental Data and Protocols
The following tables provide representative experimental conditions for the deprotection of Nosyl-protected amines. While specific data for a direct comparison of glycine derivatives is limited, these protocols offer a practical starting point for researchers.
Table 1: Deprotection Conditions for Nosyl-Protected Amines
| Protecting Group | Substrate (Example) | Reagents | Solvent | Time | Yield (%) | Reference |
| o-Nosyl | N-methylbenzylamine | PS-thiophenol, Cs₂CO₃ | THF | 24 h (rt) | 96 | [Synlett 2005, 19, 2996-2998] |
| o-Nosyl | N-methylbenzylamine | PS-thiophenol, Cs₂CO₃, MW | THF | 6 min (80°C) | 95 | [Synlett 2005, 19, 2996-2998] |
| p-Nosyl | General Amines | Thiophenol, K₂CO₃ | DMF | Not specified | High | [Guidechem] |
Detailed Experimental Protocol: Thiolytic Deprotection of Nosyl-Glycine
This protocol provides a general method for the deprotection of both p-Nosyl and o-Nosyl glycine. Researchers should optimize the reaction time by monitoring the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
Materials:
-
N-p-Nosyl-glycine or N-o-Nosyl-glycine (1.0 eq)
-
Thiophenol (2.0-3.0 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Caption: A typical experimental workflow for the deprotection of Nosyl-glycine.
Procedure:
-
In a round-bottom flask, dissolve the N-Nosyl-glycine (1.0 eq) in anhydrous DMF or acetonitrile.
-
To the solution, add the base (K₂CO₃ or Cs₂CO₃, 3.0 eq).
-
Add thiophenol (2.0-3.0 eq) to the stirred suspension.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. For o-Nosyl-glycine, a longer reaction time may be required compared to p-Nosyl-glycine.
-
Upon completion, quench the reaction by adding 1M HCl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude glycine can be further purified by crystallization or other appropriate methods.
Conclusion and Future Perspectives
Both p-Nosyl and o-Nosyl groups serve as excellent protecting groups for glycine, offering stability and mild deprotection conditions that are orthogonal to many other commonly used protecting groups. The deprotection of both isomers proceeds through a nucleophilic aromatic substitution mechanism, with the rate being influenced by a combination of electronic and steric factors.
Further kinetic studies are warranted to provide a quantitative comparison of the deprotection rates of p-Nosyl and o-Nosyl protected amino acids under various conditions. Such data would be invaluable for the fine-tuning of complex synthetic strategies in peptide and medicinal chemistry.
References
- Kan, T.; Fukuyama, T. Chem. Commun.2004, 353-359.
- Miller, J. Aromatic Nucleophilic Substitution. Elsevier Publishing Company, 1968.
- Fukuyama, T.; Jow, C.-K.; Cheung, M. Tetrahedron Lett.1995, 36, 6373-6374.
- Cardullo, F.; et al. Synlett2005, 19, 2996-2998.
- Miller, S. C.; Scanlan, T. S. J. Am. Chem. Soc.1997, 119, 2301-2302.
- Widlanski, T. S. et al. Tetrahedron Lett.2004, 45, 8483.
- Pr
- Sharma, G.V.M. et al. Tetrahedron Lett.2004, 45, 9229.
- Nishiyama, S. et al. Tetrahedron Lett.2004, 45, 6317.
- Liguori, A. et al. Eur. J. Org. Chem.2009, 3795-3800.
- Stuhr-Hansen, N.; et al. Org. Biomol. Chem.2013, 11, 2288-2293.
- Castro, E. A. Chem. Rev.1999, 99, 3505-3524.
- Terrier, F. Nucleophilic Aromatic Displacement: The Influence of the Nitro Group. VCH Publishers, 1991.
- Ross, S. D. Prog. Phys. Org. Chem.1963, 1, 31-104.
- Buncel, E.; Crampton, M. R.; Strauss, M. J.; Terrier, F. Electron Deficient Aromatic- and Heteroaromatic-Base Interactions. The Chemistry of Anionic Sigma Complexes. Elsevier, 1984.
- Artamkina, G. A.; Egorov, M. P.; Beletskaya, I. P. Chem. Rev.1982, 82, 427-459.
- Mandolini, L. Adv. Phys. Org. Chem.1986, 22, 1-111.
- Illuminati, G.; Mandolini, L. Acc. Chem. Res.1981, 14, 95-102.
- Crampton, M. R. Adv. Phys. Org. Chem.1969, 7, 211-257.
- Buncel, E.; Wilson, H. Adv. Phys. Org. Chem.1977, 14, 133-202.
- Strauss, M. J. Chem. Rev.1970, 70, 667-712.
- Bernasconi, C. F. Acc. Chem. Res.1978, 11, 147-152.
- Bernasconi, C. F. J. Am. Chem. Soc.1970, 92, 4682-4688.
- Bernasconi, C. F. J. Org. Chem.1971, 36, 1671-1676.
Sources
The Strategic Advantage of Nosyl-Glycine over Tosyl-Glycine in Advanced Peptide Synthesis
In the realm of multi-step peptide synthesis, the strategic selection of protecting groups is the difference between a high-yielding, scalable process and a catastrophic loss of complex intermediates. For decades, the p-toluenesulfonyl (Tosyl or Ts) group was a standard for amine protection. However, the demand for highly modified therapeutic peptides—specifically N-methylated peptides, peptoids, and peptide nucleic acids (PNAs)—has exposed the severe limitations of Tosyl chemistry.
The paradigm shift toward the o- or p-nitrobenzenesulfonyl (Nosyl or Ns) group, pioneered by Tohru Fukuyama, has revolutionized secondary amine synthesis[1]. This guide objectively compares Nosyl-glycine and Tosyl-glycine, detailing the mechanistic causality, comparative experimental data, and self-validating protocols that make Nosyl the superior choice for modern drug development.
Mechanistic Divergence: The Chemistry of Deprotection
To understand why Nosyl-glycine outperforms Tosyl-glycine, we must examine the electronic properties of their respective aromatic rings and how these properties dictate cleavage causality.
The Tosyl Bottleneck: The Tosyl group features an electron-donating methyl group in the para position. This renders the sulfonamide bond exceptionally stable against hydrolysis and nucleophilic attack. Consequently, deprotection requires single-electron reduction (e.g., sodium in liquid ammonia, sodium naphthalenide) or superacidic conditions (e.g., anhydrous HF, HBr/AcOH)[2]. These harsh conditions frequently trigger side-chain degradation, epimerization, and the cleavage of sensitive peptide bonds.
The Nosyl Advantage: The Nosyl group incorporates a strongly electron-withdrawing nitro (-NO₂) group. This modification serves a dual purpose:
-
Enhanced Acidity: It lowers the pKa of the sulfonamide N-H proton, facilitating easy deprotonation for subsequent alkylation[3].
-
SNAr Activation: The nitro group activates the aromatic ring toward Nucleophilic Aromatic Substitution (SNAr). When exposed to a soft thiol nucleophile (like thiophenol) and a mild base, a Meisenheimer complex forms. This intermediate rapidly collapses, extruding sulfur dioxide (SO₂) and releasing the free secondary amine under completely neutral/mildly basic conditions[1].
Fig 1: Mechanistic divergence of Nosyl vs. Tosyl deprotection pathways.
Comparative Performance Data
When designing a Solid-Phase Peptide Synthesis (SPPS) workflow, orthogonality—the ability to remove one protecting group without affecting others—is paramount. The table below synthesizes quantitative data comparing the operational parameters of both groups[2][3][4].
| Parameter | Tosyl-Glycine (Ts-Gly) | Nosyl-Glycine (Ns-Gly) |
| Deprotection Reagents | Na/liquid NH₃, anhydrous HF, or SmI₂ | Thiophenol/K₂CO₃ or 2-Mercaptoethanol/DBU |
| Reaction Conditions | -78°C (reductive) or highly acidic | Room temperature, mild basic |
| Typical Deprotection Yield | 60% – 85% (sequence dependent) | 90% – 99% |
| Fmoc/Boc Orthogonality | Poor (HF cleaves Boc; Na/NH₃ damages Fmoc) | Excellent (Fully orthogonal to Fmoc, Boc, Alloc) |
| Risk of Epimerization | High (due to extreme pH/temperatures) | Negligible |
| Utility in N-Alkylation | Low (alkylation possible, but cleavage ruins product) | High (Core to Fukuyama Amine Synthesis) |
Application Focus: The Fukuyama Amine Synthesis
The most significant application of Nosyl-glycine is its role in the Fukuyama Amine Synthesis . Synthesizing N-alkylated amino acids (like N-methyl glycine/sarcosine) directly on a resin is notoriously difficult due to over-alkylation (quaternization) and steric hindrance.
Nosyl-glycine solves this by acting as both a protecting group and an activating group. The Nosyl amide can be alkylated via the Mitsunobu reaction (using an alcohol) or via standard base/alkyl halide chemistry[1]. Because the Nosyl group prevents over-alkylation, the reaction stops cleanly at the secondary amine stage after deprotection[3].
Fig 2: Fukuyama amine synthesis workflow for N-alkylated peptides.
Experimental Protocols: Self-Validating Systems
To ensure reproducibility and scientific rigor, the following protocols outline the critical steps for utilizing Nosyl-glycine in the synthesis of secondary amines. Each step includes the mechanistic causality to empower the bench scientist.
Protocol A: N-Alkylation of Nosyl-Glycine via Mitsunobu Reaction (Solution Phase)
Objective: To synthesize an N-alkyl-Nosyl-glycine intermediate without over-alkylation.
-
Preparation: Dissolve 1.0 eq of Nosyl-glycine methyl ester and 1.2 eq of the target primary alcohol (R-OH) in anhydrous THF under an argon atmosphere.
-
Phosphine Addition: Add 1.5 eq of Triphenylphosphine (PPh₃). Causality: PPh₃ acts as the oxygen acceptor, forming a highly reactive phosphonium intermediate with the azodicarboxylate.
-
Temperature Control: Cool the reaction vessel to 0°C using an ice bath.
-
Activation: Dropwise add 1.5 eq of Diisopropyl azodicarboxylate (DIAD). Causality: The dropwise addition at 0°C controls the exothermic formation of the betaine intermediate, preventing the degradation of the azodicarboxylate.
-
Propagation: Remove the ice bath and stir at room temperature for 4–6 hours. Monitor via LC-MS.
-
Workup: Concentrate under reduced pressure. Purify via silica gel chromatography to isolate the N-alkyl-Nosyl-glycine derivative.
Protocol B: Chemoselective Denosylation (Thiolysis)
Objective: To cleave the Nosyl group under mild conditions, yielding the free secondary amine while preserving Fmoc/Boc groups[3][5].
-
Preparation: Dissolve the N-alkyl-Nosyl-glycine intermediate (1.0 eq) in anhydrous DMF (or acetonitrile).
-
Thiol Addition: Add 3.0 eq of Thiophenol. (Note: 2-mercaptoethanol can be substituted if an odorless alternative is required, though reaction kinetics will be slightly slower).
-
Base Catalysis: Add 3.0 eq of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or K₂CO₃. Causality: The base deprotonates the thiol, generating the highly nucleophilic thiolate anion required to attack the electron-deficient Nosyl aromatic ring and form the Meisenheimer complex[1].
-
Reaction: Stir at room temperature for 1–2 hours. The mild temperature prevents epimerization of adjacent chiral centers.
-
Quench & Wash: Dilute with dichloromethane (DCM). Wash the organic layer sequentially with 1M NaOH (3x). Causality: The 1M NaOH wash is critical; it ionizes and removes excess thiophenol and the resulting nitroaryl thioether byproducts into the aqueous layer.
-
Isolation: Dry the organic layer over MgSO₄, filter, and concentrate to yield the pure secondary amine.
Conclusion
The transition from Tosyl to Nosyl protecting groups represents a critical evolution in peptide and peptidomimetic synthesis. While Tosyl-glycine remains a robust choice for scenarios where extreme stability is required and harsh global deprotection is acceptable, it is fundamentally incompatible with the delicate, highly functionalized molecules dominating modern drug discovery.
Nosyl-glycine provides a chemically elegant, self-validating system: it activates the amine for precise mono-alkylation and subsequently departs under highly orthogonal, mild thiolytic conditions. For any laboratory engaged in the synthesis of PNAs, peptoids, or N-methylated macrocycles, standardizing on Nosyl chemistry is a definitive operational advantage.
References
- Fukuyama Amine Synthesis | Chem-Station Int. Ed.
- Wikipedia.
- Application Notes and Protocols: 2-Nitrobenzenesulfonamide (Nosyl)
- Chemical Society Reviews (RSC Publishing).
- TCI Chemicals.
Sources
- 1. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]
- 5. tcichemicals.com [tcichemicals.com]
A Comparative Guide to Validating the Purity of Ns-Gly-OH using Thin-Layer Chromatography
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of peptides and other molecular constructs, the purity of the foundational building blocks is paramount. Any impurities in the starting materials, such as the N-nosyl protected glycine (Ns-Gly-OH), can lead to the formation of undesirable side products, complicating purification and compromising the integrity of the final molecule. This guide provides an in-depth, technical comparison of thin-layer chromatography (TLC) for the purity validation of Ns-Gly-OH, contextualized with alternative analytical techniques. As a Senior Application Scientist, the following protocols and insights are grounded in established principles and field-proven methodologies.
The Critical Role of Purity Validation for Ns-Gly-OH
Ns-Gly-OH is a key intermediate in various synthetic pathways. The nosyl (2-nitrobenzenesulfonyl) protecting group offers specific advantages in terms of its stability and cleavage conditions. However, the synthesis of Ns-Gly-OH from glycine and 2-nitrobenzenesulfonyl chloride can result in several impurities. These can include unreacted glycine, residual nosyl chloride, and potentially di-nosylated glycine. The presence of these impurities can have significant downstream consequences in a multi-step synthesis. Therefore, a reliable and straightforward method for purity assessment is not just a quality control measure, but a critical step in ensuring the success of a synthetic campaign.
Thin-Layer Chromatography: A First Line of Defense in Purity Assessment
Thin-layer chromatography is a planar chromatographic technique that separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[1] For a molecule like Ns-Gly-OH, TLC offers a rapid, cost-effective, and highly versatile method for preliminary purity assessment.[2][3]
The separation in TLC is governed by the principle of differential adsorption and solubility.[1] The stationary phase, typically silica gel, is polar. The mobile phase, a solvent or a mixture of solvents, moves up the plate via capillary action.[1] Compounds with a higher affinity for the stationary phase will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf), while less polar compounds will travel further, yielding a higher Rf. The nosyl group significantly increases the non-polar character of glycine, making TLC an excellent tool to separate Ns-Gly-OH from the highly polar starting material, glycine.
Experimental Protocol: TLC Validation of Ns-Gly-OH Purity
This protocol is designed to be a self-validating system, incorporating a co-spot to definitively identify the product and assess its purity against potential starting materials.
Materials:
-
TLC plates (silica gel 60 F254)
-
Sample of Ns-Gly-OH (dissolved in a suitable solvent like ethyl acetate or methanol at ~1-2 mg/mL)
-
Standard: Glycine (dissolved in water with a trace of base, if necessary)
-
Mobile Phase: A mixture of Ethyl Acetate and Hexane (e.g., 1:1 v/v), potentially with a small amount of acetic acid (1-2%) to suppress the ionization of the carboxylic acid and reduce tailing.
-
Developing Chamber
-
Capillary tubes for spotting
-
Visualization method: UV lamp (254 nm) and a ninhydrin solution for staining.[4]
Procedure:
-
Plate Preparation: With a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate. Mark three equidistant points on this line for sample application.
-
Sample Application:
-
On the first point, carefully spot a small amount of the dissolved Ns-Gly-OH sample using a capillary tube.
-
On the second point, spot the glycine standard.
-
On the third point, co-spot the Ns-Gly-OH sample and the glycine standard (apply one on top of the other, allowing the solvent to evaporate in between).
-
-
Chamber Saturation: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Line the inside of the chamber with a piece of filter paper soaked in the mobile phase to ensure the atmosphere within the chamber is saturated with solvent vapors. This promotes uniform solvent flow and improves the reproducibility of the separation.
-
Development: Carefully place the TLC plate into the chamber, ensuring the starting line is above the solvent level. Close the chamber and allow the solvent front to ascend the plate.
-
Completion and Marking: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.
-
Visualization:
-
Allow the plate to air dry completely.
-
Visualize the plate under a UV lamp at 254 nm. The nosyl group contains an aromatic nitro group, which is a strong chromophore, making Ns-Gly-OH readily visible as a dark spot against the fluorescent background of the plate. Circle the visible spots with a pencil.
-
To visualize the glycine standard (which is not UV active), spray the plate with a ninhydrin solution and gently heat it. Glycine will appear as a colored spot (typically purple or pink).[4]
-
-
Analysis:
-
Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
A pure sample of Ns-Gly-OH should show a single, well-defined spot under UV light.
-
The glycine standard will have a very low Rf value due to its high polarity.
-
The co-spot lane will show two separated spots if both compounds are present, confirming the identity of the Ns-Gly-OH spot relative to glycine.
-
Any additional spots in the Ns-Gly-OH lane indicate the presence of impurities.
-
Interpreting the Results:
| Compound | Expected Rf Range (Ethyl Acetate:Hexane 1:1) | Visualization Method |
| Ns-Gly-OH | 0.4 - 0.6 (Estimate) | UV (254 nm) |
| Glycine | < 0.1 | Ninhydrin stain |
| Potential Byproducts (e.g., Di-nosylated glycine) | Higher Rf than Ns-Gly-OH | UV (254 nm) |
Note: The provided Rf values are estimates. The optimal mobile phase composition may require some experimentation to achieve the best separation.
Visualizing the TLC Workflow
Caption: Workflow for TLC-based purity validation of Ns-Gly-OH.
A Comparative Perspective: TLC vs. Other Analytical Techniques
While TLC is an invaluable tool for rapid purity assessment, a comprehensive validation often involves orthogonal methods. Here, we compare TLC with High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of Ns-Gly-OH.
| Feature | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning on a planar stationary phase.[1] | High-resolution separation in a packed column. | Analysis of molecular structure based on nuclear spin in a magnetic field.[5] |
| Resolution | Moderate | High to Very High | Structural information, not primarily a separation technique. |
| Sensitivity | Microgram (µg) range | Nanogram (ng) to picogram (pg) range | Milligram (mg) range |
| Quantification | Semi-quantitative (by spot size/intensity) | Highly quantitative | Highly quantitative (with internal standard)[5] |
| Throughput | High (multiple samples on one plate) | Moderate (serial injections) | Low (one sample at a time) |
| Cost | Low | High | Very High |
| Impurity Detection | Good for detecting major impurities. | Excellent for detecting trace impurities. | Excellent for identifying and quantifying impurities with distinct signals. |
The Synergy of Techniques
For a comprehensive purity analysis of Ns-Gly-OH, a multi-faceted approach is recommended:
-
TLC: As the initial screening method for reaction monitoring and rapid purity checks. Its simplicity and low cost make it ideal for routine analysis.[2]
-
HPLC: For precise quantification of purity and detection of trace impurities that may not be resolved by TLC. A reversed-phase HPLC method would be well-suited for Ns-Gly-OH, providing excellent separation based on polarity.
-
NMR: To confirm the chemical structure of the synthesized Ns-Gly-OH and to identify and quantify any structurally related impurities. Proton (¹H) and Carbon-¹³ (¹³C) NMR can provide unambiguous structural confirmation.
Conclusion: An Integrated Approach to Purity Validation
Validating the purity of Ns-Gly-OH is a critical step that underpins the success of subsequent synthetic endeavors. Thin-layer chromatography serves as an efficient and effective first-line analytical tool, offering a rapid and visual assessment of purity. Its utility is maximized when used as part of a broader analytical strategy that incorporates higher resolution techniques like HPLC for quantitative analysis and NMR for structural confirmation. By understanding the principles behind each technique and applying them judiciously, researchers can ensure the quality and integrity of their synthetic intermediates, paving the way for successful research and development outcomes.
References
-
Bhushan, R. (1996). A comparative study of HPLC and TLC separation of amino acids using Cu(II) ion. Biomedical Chromatography, 10(1), 37-39. Available at: [Link]
-
Biotage. (2023, February 2). Can you use normal phase chromatography to purify protected peptides? Available at: [Link]
-
Bhushan, R., & Martens, J. (1997). Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review. Biomedical Chromatography, 11(5), 255-263. Available at: [Link]
-
Ukil, S., Samanta, T. D., & Laskar, S. (2010). Identification of Amino acids on Thin-layer Chromatography Plates with a New Reagent. Journal of the Indian Chemical Society, 87(10), 1279-1282. Available at: [Link]
-
Whitfield, D. (2025, March 12). The Role of NMR and Mass Spectroscopy in Glycan Analysis. Pharmaceutical Technology. Available at: [Link]
-
Wang, Z., & Benning, C. (2011). Arabidopsis thaliana Polar Glycerolipid Profiling by Thin Layer Chromatography (TLC) Coupled with Gas-Liquid Chromatography (GLC). Journal of Visualized Experiments, (49), e2518. Available at: [Link]
-
GlycoPOD. (2021, September 29). Thin-layer chromatography (TLC) of glycolipids. Available at: [Link]
-
Ardá, A., & Jiménez-Barbero, J. (2023). Primary Structure of Glycans by NMR Spectroscopy. Chemical Reviews, 123(3), 1057-1113. Available at: [Link]
-
Kumar, A., & Rao, G. K. (2012). Determination of amino acid without derivatization by using HPLC-HILIC column. Journal of Chemical and Pharmaceutical Research, 4(6), 3236-3242. Available at: [Link]
-
Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Thin Layer Chromatography. Available at: [Link]
-
MolecularCloud. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides. Available at: [Link]
-
Cyberlipid. (n.d.). TLC of glycoglycerolipids. Available at: [Link]
-
Bruker. (n.d.). Quantitative NMR Spectroscopy. Available at: [Link]
Sources
Strategic Protecting Group Selection: Nosyl vs. Fmoc Glycine
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Assembly" vs. "Modification" Dilemma
In modern peptide chemistry, the choice between Fmoc (9-fluorenylmethoxycarbonyl) and Nosyl (2-nitrobenzenesulfonyl) protection for Glycine is not merely a matter of preference—it is a strategic decision dictated by the synthetic goal.
-
Fmoc-Gly-OH is the industry standard for rapid, automated assembly of peptide backbones due to its orthogonality with acid-labile side chains and mild deprotection conditions.
-
Nosyl-Gly-OH is the specialist's tool, primarily employed for backbone modification (specifically N-alkylation) where Fmoc chemistry fails due to steric bulk and lack of N-H acidity.
This guide dissects the mechanistic differences, stability profiles, and experimental protocols to empower you to select the correct tool for your specific peptide sequence.
Mechanistic Divergence: Cleavage Pathways
The fundamental difference between these two protecting groups lies in their lability mechanisms.[1] Understanding this causality is essential for troubleshooting difficult sequences.
Fmoc: Base-Induced
-Elimination
The Fmoc group relies on the acidity of the proton at the 9-position of the fluorene ring (
-
Key Insight: The reaction is driven by the formation of the stable, aromatic dibenzofulvene (DBF) byproduct.
-
Risk: The liberated amine is nucleophilic; if DBF is not scavenged (by excess piperidine), it can re-attach to the amine.
Nosyl: Thiol-Mediated Nucleophilic Aromatic Substitution (
)
The Nosyl group is a sulfonamide. It is extremely stable to acid and reasonably stable to base alone. Cleavage requires a "soft" nucleophile (thiolate) to attack the aromatic ring, forming a Meisenheimer complex.
-
Key Insight: The electron-withdrawing nitro group at the ortho position activates the ring for nucleophilic attack.
-
Mechanism: Thiolate attack
Meisenheimer Complex Elimination of + Amine.
Figure 1: Comparative deprotection mechanisms. Fmoc relies on base-catalyzed elimination, while Nosyl relies on nucleophilic attack by a thiol.
Performance Matrix: Reactivity & Stability
The following table synthesizes experimental data regarding the stability of both groups under common synthetic conditions.
| Feature | Fmoc-Glycine | Nosyl-Glycine |
| Primary Utility | Routine Peptide Assembly | Site-Specific N-Alkylation |
| N-H Acidity ( | ||
| Deprotection Reagent | 20% Piperidine in DMF | Thiophenol/DBU or Mercaptoethanol/DBU |
| TFA Stability | Stable (Compatible with Boc removal) | Stable (Compatible with Boc removal) |
| Base Stability | Labile (Cleaves in minutes) | Semi-Stable (Stable to tertiary bases; slow cleavage with |
| N-Alkylation Potential | Poor (Requires strong base, causes Fmoc cleavage) | Excellent (Fukuyama-Mitsunobu or Alkyl Halide) |
| Major Side Reaction | Dibenzofulvene adducts; DKP (Gly-Pro) | Over-alkylation (rare); DKP upon deprotection |
Expert Insight: The acidity of the sulfonamide N-H in Nosyl-Gly is the critical differentiator. It allows deprotonation by weak bases (e.g.,
The "Killer App": Site-Specific N-Methylation
While Fmoc is superior for standard chain elongation, Nosyl is indispensable for synthesizing N-methylated peptides (peptidomimetics). N-methylation improves metabolic stability and membrane permeability but is difficult to introduce via standard coupling.
Why Fmoc Fails at N-Methylation
To methylate Fmoc-Gly, you must deprotonate the nitrogen. However, the base required to do this also triggers the removal of the Fmoc group (self-immolation).
The Nosyl Solution (Fukuyama Strategy)
-
Protection: Install Nosyl on the free amine (using Nosyl-Cl).
-
Activation: The electron-withdrawing sulfonyl group acidifies the N-H proton.
-
Methylation: Use Mitsunobu conditions (MeOH/DIAD/PPh3) or an alkyl halide (MeI/DBU).
-
Deprotection: Remove Nosyl to reveal the N-methyl secondary amine.
Figure 2: The Fukuyama N-Methylation workflow using Nosyl-Glycine.
Experimental Protocols
Protocol A: Standard Fmoc Deprotection (Self-Validating)
Use this for routine assembly.
-
Wash: DMF (
min). -
Deprotect: 20% Piperidine in DMF (
min, drain, min).-
Validation: Monitor UV absorbance of the drain at 290 nm (dibenzofulvene adduct).
-
-
Wash: DMF (
min) to remove all traces of piperidine.-
Critical: Residual piperidine will cause premature deprotection of the next incoming Fmoc-AA.
-
Protocol B: Nosyl Deprotection (Fukuyama Method)
Use this after N-alkylation.
-
Reagent Prep: Mix 2-Mercaptoethanol (10 eq) and DBU (5 eq) in DMF.
-
Note: Thiophenol is the traditional reagent but is toxic and malodorous. Mercaptoethanol is a viable, less odorous alternative for solid phase.
-
-
Reaction: Add solution to resin. Shake at RT for 30 mins.
-
Repeat: Drain and repeat with fresh reagent for another 30 mins.
-
Wash: DMF (
), DCM ( ), DMF ( ).-
Validation: Chloranil test (for secondary amines) or Kaiser test (if primary amine generated) should be positive (Blue).
-
Protocol C: N-Methylation of Nosyl-Gly-Resin
-
Swell: Resin in dry DMF.
-
React: Add Methyl Iodide (MeI, 10 eq) and DBU (3 eq) in DMF.
-
Time: Agitate for 30–60 mins.
-
Wash: DMF (
).-
Check: The N-H proton is gone. The Kaiser test should be negative (no free NH).
-
Troubleshooting & Side Reactions
Diketopiperazine (DKP) Formation
Both Fmoc-Gly and Nosyl-Gly are susceptible to DKP formation, but at different stages.
-
The Risk: When Glycine is the second residue (e.g., H-Gly-Pro-Resin), the free amine can attack the C-terminal ester, cleaving the dipeptide from the resin as a cyclic byproduct.
-
Fmoc Context: Occurs during base-mediated deprotection.[2][3][4]
-
Fix: Use short deprotection times or bulky resins (Trityl/2-CTC).
-
-
Nosyl Context: Occurs immediately after Nosyl removal.
-
Fix: Since the Nosyl group allows N-methylation, the resulting secondary amine is more prone to cis-conformation, accelerating DKP. Do not store the deprotected resin. Couple the next amino acid immediately using highly active reagents (HATU/HOAt).
-
References
-
Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374. Link
-
Carpino, L. A., & Han, G. Y. (1970). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[5] Journal of the American Chemical Society, 92(19), 5748-5749. Link
-
Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis.[5][6][7] The Journal of Organic Chemistry, 70(13), 5183–5189. Link
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link
Sources
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. peptidechemistry.org [peptidechemistry.org]
- 4. chempep.com [chempep.com]
- 5. DSpace [diposit.ub.edu]
- 6. Solid-phase synthesis of N-nosyl- and N-Fmoc-N-methyl-alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures: ([(4-Nitrophenyl)sulfonyl]amino)acetic acid
Executive Summary
Immediate Action Required: Do NOT dispose of ([(4-Nitrophenyl)sulfonyl]amino)acetic acid (CAS 15054-44-1) via laboratory drains. As a sulfonamide derivative carrying a nitro group, this compound poses environmental persistence and potential bioactivity risks.
Primary Disposal Method: The only acceptable disposal route for the pure substance is High-Temperature Incineration via a licensed hazardous waste contractor.
Waste Classification:
-
Solid: Non-Halogenated Organic Solid (Toxic/Irritant).
-
Solution: Depends on solvent; generally Organic Liquid Waste (Toxic).
Chemical Profile & Hazard Assessment
To manage waste effectively, we must understand the physicochemical properties driving the hazard.
| Property | Data | Operational Implication |
| Chemical Name | This compound | Official manifesting name. |
| Synonyms | N-(4-Nitrobenzenesulfonyl)glycine; N-p-Nosylglycine | Common names in synthesis logs. |
| CAS Number | 15054-44-1 | Use for waste profiling/inventory. |
| Molecular Formula | Contains Sulfur/Nitrogen (NOx/SOx precursors upon burning). | |
| Physical State | Solid (Crystalline powder) | Dust inhalation risk during transfer. |
| Acidity (pKa) | Acidic (Carboxylic acid + Sulfonamide NH) | Incompatible with strong bases (exothermic). |
| Hazards (GHS) | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.) | Standard PPE required.[1][2][3] |
The "Nosyl" Context
In organic synthesis, this compound is often associated with the Nosyl (Ns) protecting group strategy.
-
Critical Note: If this waste is generated from a deprotection reaction (removal of the Nosyl group), the waste stream likely contains thiophenols or mercaptans (used as scavengers). These require specific "Stench" labeling and segregation from oxidizers.
Detailed Disposal Protocols
Scenario A: Pure Solid Waste (Obsolete Reagent/Powder)
Applicability: Expired shelf stock, spilled powder, or excess solid reagent.
-
Container Selection: Use a Wide-Mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Segregation: Ensure the container is free of oxidizing agents (e.g., permanganates, nitrates) and strong bases.
-
Labeling:
-
Primary Tag: "Hazardous Waste - Solid."
-
Constituents: "this compound 100%."
-
Hazard Checkbox: Toxic, Irritant.
-
-
Storage: Cap tightly. Store in a cool, dry area within a secondary containment tray until pickup.
Scenario B: Liquid Waste (Mother Liquors/Reaction Mixtures)
Applicability: Filtrates from recrystallization or reaction solvents.[4]
Step 1: Solvent Identification Determine the primary solvent carrier. This dictates the waste stream.
-
Non-Halogenated Solvents (e.g., Ethyl Acetate, Methanol, THF):
-
Action: Pour into the "Non-Halogenated Organic Waste" carboy.
-
Labeling: Add "N-p-Nosylglycine (<5%)" to the constituent list.
-
Disposal Path: Fuel Blending (Energy Recovery).
-
-
Halogenated Solvents (e.g., DCM, Chloroform):
-
Action: Pour into the "Halogenated Organic Waste" carboy.
-
Labeling: Add "N-p-Nosylglycine (<5%)" to the constituent list.
-
Disposal Path: High-Temperature Incineration.
-
-
Aqueous Solutions (pH < 2 or > 12.5):
-
Action: DO NOT NEUTRALIZE in the sink. The sulfonamide moiety is environmentally persistent.
-
Protocol: Collect in a dedicated "Aqueous Toxic Waste" container.
-
Adjustment: If the solution is highly acidic (pH < 2) due to this compound, you may carefully neutralize it to pH 6-8 inside the waste container using dilute Sodium Bicarbonate (
) to reduce corrosion risks during storage, provided no other incompatible species are present. -
Ventilation: Neutralization generates
. Leave the cap loose for 30 minutes in a fume hood before tightening.
-
Scenario C: Contaminated Debris
Applicability: Weigh boats, gloves, paper towels, TLC plates.
-
Collection: Place in a clear, 6-mil polyethylene bag or a dedicated solid waste drum.
-
Sharps: Contaminated needles/glass must go into a rigid "Sharps" container, not soft bags.
-
Labeling: "Debris contaminated with Organic Acids/Sulfonamides."
Operational Workflow (Decision Logic)
The following diagram illustrates the decision-making process for disposing of this specific compound to ensure compliance and safety.
Figure 1: Decision matrix for the segregation and disposal of N-p-Nosylglycine waste streams.
Safety & Emergency Contingencies
Personal Protective Equipment (PPE)
Standard latex gloves are insufficient for sulfonamides in organic solvents due to permeation risks.
-
Gloves: Nitrile (minimum 0.11 mm thickness) or Laminate film (Silver Shield) for spill cleanup.
-
Eye Protection: Chemical splash goggles (ANSI Z87.1).
-
Respiratory: If handling powder outside a fume hood (not recommended), use an N95 or P100 particulate respirator.
Spill Cleanup Procedure (Small Scale < 50g)
-
Isolate: Evacuate immediate area; post "Do Not Enter" signs.
-
Protect: Don PPE (Goggles, Nitrile Gloves, Lab Coat).[2]
-
Contain:
-
If Solid: Cover with wet paper towels to prevent dust generation, then scoop into a waste bag.
-
If Liquid: Cover with an inert absorbent (Vermiculite or Sand). Do not use combustible materials like sawdust (due to the nitro group, though risk is low, it is best practice).
-
-
Decontaminate: Wipe the surface with a dilute soap/water solution. Collect all wipes as hazardous debris.
Regulatory Classification (RCRA)
In the United States, this compound is not explicitly listed on the EPA "P" (Acutely Toxic) or "U" (Toxic) lists by name. However, the generator must determine if it exhibits characteristics of hazardous waste.[5]
| Characteristic | Status | Code | Reasoning |
| Ignitability | Unlikely | D001 | Only applies if in flammable solvent (Flash point < 60°C). |
| Corrosivity | Possible | D002 | Only if aqueous solution pH |
| Reactivity | Negative | - | Stable under normal conditions. |
| Toxicity | Yes | - | While not TC-listed, it is an organic toxicant. |
Final Waste Code Recommendation:
-
If pure: Non-Regulated Hazardous Waste (unless state-specific codes apply, e.g., California or Massachusetts).
-
If in solvent: Code according to the solvent (e.g., F003 for Acetone, F002 for DCM).
References
-
Fisher Scientific. (2021). Safety Data Sheet: this compound. Retrieved from
-
National Institutes of Health (NIH). (2023). PubChem Compound Summary: N-(4-Nitrobenzenesulfonyl)glycine (CAS 15054-44-1). Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. Retrieved from
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from
Sources
Comprehensive Safety Guide: Personal Protective Equipment for Handling ([(4-Nitrophenyl)sulfonyl]amino)acetic acid
As a Senior Application Scientist, it is understood that the foundation of groundbreaking research is a steadfast commitment to safety. This guide provides essential, operational protocols for the safe handling of ([(4-Nitrophenyl)sulfonyl]amino)acetic acid. The procedures outlined herein are designed to empower researchers, scientists, and drug development professionals with the knowledge to create a self-validating system of safety, minimizing exposure and ensuring operational integrity. The nature of this compound, containing both a nitrophenyl group and a sulfonyl moiety, necessitates a conservative and diligent approach to personal protection.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a solid organic compound for which specific toxicological data is limited. Therefore, a risk assessment must be based on the hazardous properties of its constituent functional groups: nitrophenyl and sulfonamide derivatives. Compounds in this class are often classified as irritants and may be harmful if ingested, inhaled, or absorbed through the skin.
The primary hazards associated with this and structurally similar chemicals are summarized below. This assessment mandates the use of comprehensive personal protective equipment (PPE) and engineering controls.
| Hazard Classification | Description | Potential Effects |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation upon contact.[1] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[1] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Potential Harm | May be harmful if swallowed, in contact with skin, or if inhaled as dust.[1] |
| Respiratory Hazard | Dust Inhalation | As a solid, the compound can form dust, which may be harmful if inhaled.[1][2] |
Engineering Controls: The First Line of Defense
Before any personal protective equipment is donned, the work environment must be engineered to minimize exposure. PPE should be considered the final barrier between the researcher and the chemical hazard.
-
Chemical Fume Hood: All handling of this compound in its solid form or in volatile solutions must be conducted within a certified chemical fume hood.[3] This is the most critical engineering control, as it contains dust and potential vapors at the source.
-
Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[2][4]
-
Emergency Stations: An accessible and fully functional safety shower and eyewash station must be located near the workstation.[1][4][5] Proximity is crucial for immediate decontamination in the event of an accidental exposure.
Personal Protective Equipment (PPE): A Task-Based Approach
The selection of PPE is not static; it must be adapted to the specific task being performed. The following section details the minimum required PPE, with escalations based on the procedure.
Eye and Face Protection
Direct contact with the eyes can cause serious irritation.[1]
-
Minimum Requirement: Tightly fitting safety goggles with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory at all times.[1][4]
-
Splash Hazard: When working with solutions of the compound or during procedures with a high risk of splashing, a full-face shield must be worn in addition to safety goggles.
Skin and Body Protection
Preventing skin contact is paramount, as the compound is a known skin irritant and may be harmful if absorbed.[1]
-
Gloves: Powder-free nitrile gloves are required.[6] Gloves must be inspected for any signs of damage before use.[4][7] It is best practice to wear two pairs of gloves ("double-gloving"), especially when handling the solid.[8] Contaminated gloves must be removed and disposed of properly, followed by hand washing.[7]
-
Lab Coat/Gown: A long-sleeved lab coat is required. For procedures involving larger quantities or a higher risk of contamination, a disposable, back-closing chemical-resistant gown should be used.[9]
-
Clothing: Full-length pants and closed-toe shoes are mandatory laboratory attire.
Respiratory Protection
While a fume hood is the primary method for controlling airborne hazards, respiratory protection may be necessary in specific situations.
-
Standard Operations: Under normal conditions of use within a certified fume hood, no respiratory protection is typically needed.[1]
-
Required Use: If dust is generated outside of a fume hood (e.g., during a large spill cleanup) or if ventilation is inadequate, a respirator is required. A NIOSH-approved N95 or P95 particulate respirator is the minimum requirement for nuisance dust exposures.[7]
The following workflow diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on the specific laboratory task.
Safe Handling and Operational Workflow: Weighing the Solid
This protocol provides a step-by-step guide for safely weighing solid this compound.
-
Preparation:
-
Ensure the chemical fume hood is on and operating correctly.
-
Don the required base PPE: double nitrile gloves, a lab coat, and safety goggles.
-
Place a plastic-backed absorbent liner on the work surface inside the fume hood.
-
Gather all necessary equipment (spatula, weigh paper/boat, container) and place it inside the hood.
-
-
Handling:
-
Carefully open the stock container inside the fume hood.
-
Use a clean spatula to transfer a small amount of the solid to the weigh paper on the analytical balance (if the balance is inside the hood) or into a tared container.
-
Avoid generating dust by moving slowly and deliberately.[1][7]
-
Securely close the stock container immediately after use.
-
-
Post-Handling:
Emergency Procedures: Immediate Response Protocol
In the event of an accidental exposure, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10] Seek medical attention if irritation persists.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][10] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[1][10] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[7] Seek immediate medical attention.
Decontamination and Waste Disposal
Proper disposal is a critical component of the chemical lifecycle and laboratory safety.
-
Waste Classification: this compound and all materials contaminated with it must be treated as hazardous waste.[11]
-
Containerization: All solid waste, including contaminated gloves, weigh papers, and absorbent pads, must be placed in a designated, sealed, and clearly labeled hazardous waste container.[7][11]
-
Disposal: The sealed waste container must be disposed of through an approved waste disposal plant or your institution's Environmental Health and Safety (EH&S) department.[1][5][10] Do not discharge this chemical into sewers or waterways.[7][12]
References
- Safety Data Sheet for 4-Nitrophenylacetic acid. (2025, December 18). Fisher Scientific.
- Personal protective equipment for handling Sulfogaiacol. (n.d.). Benchchem.
- Safety Data Sheet for 4-Nitrophenyl acetate. (2025, December 18). Fisher Scientific.
- Safety Data Sheet for 4-Nitrophenyl acetate. (2026, January 2). ThermoFisher Scientific.
- Safety Data Sheet for 4-Nitrophenol. (2025, November 6). Sigma-Aldrich.
- Personal Protective Equipment. (2025, September 12). US EPA.
- Safety Data Sheet for 2-Nitrophenol. (n.d.). Carl ROTH.
- PPE and Decontamin
- Safety Data Sheet for 4-Nitrophenylacetic acid. (n.d.). Santa Cruz Biotechnology.
- Safety Data Sheet for 4-nitrophenol. (2021, April 30). Sigma-Aldrich.
- Safety Data Sheet for p-NITROPHENOL EXTRA PURE. (n.d.). Loba Chemie.
- Proper Disposal of 4-Amino-2-nitrophenol: A Guide for Labor
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). pppmag.com.
- Material Safety Data Sheet for p-NITRO PHENYL ACETIC ACID. (n.d.). CDH Fine Chemical.
Sources
- 1. fishersci.com [fishersci.com]
- 2. carlroth.com [carlroth.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. PPE and Decontamination | Substance Use | CDC [cdc.gov]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. pppmag.com [pppmag.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
